Dalbavancin
描述
This compound is a second-generation lipoglycopeptide antibiotic that was designed to improve on the natural glycopeptides currently available, such as vancomycin and teicoplanin. Modifications from these older glycoprotein classes facilitated a similar mechanism of action for this compound but with increased activity and once-weekly dosing. Its use is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by the following gram-positive microorganisms: Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains). This compound acts by interfering with bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan and preventing cross-linking.
This compound is a Lipoglycopeptide Antibacterial.
This compound is a second-generation, semi-synthetic lipoglycopeptide antibiotic, with bactericidal activity against a variety of gram-positive bacteria. Upon administration, this compound binds, at a site different from that of penicillins and cephalosporins, tightly to the D-alanyl-D-alanine portion of peptidoglycan chains, thereby preventing peptidoglycan elongation and interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins and induces cell wall lysis.
This compound is a Unknown drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 3 approved and 7 investigational indications.
derivative of A-40926; interferes with peptidoglycan synthesis
Structure
2D Structure
属性
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGQDLTDHGEGT-SZUNQUCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H100Cl2N10O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1816.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171500-79-1 | |
| Record name | Dalbavancin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171500-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalbavancin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171500791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DALBAVANCIN B0 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0U42518WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dalbavancin mechanism of action against Gram-positive bacteria
An In-depth Technical Guide to the Mechanism of Action of Dalbavancin Against Gram-Positive Bacteria
Abstract
This compound is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique structural modifications, particularly its lipophilic side chain, result in a distinct mechanism of action and an extended pharmacokinetic profile, permitting once-weekly dosing.[3][4] This guide provides a detailed examination of this compound's molecular mechanism, presents quantitative efficacy data, outlines key experimental methodologies, and illustrates the core pathways of its antibacterial action.
Core Mechanism of Action
This compound's primary bactericidal effect is achieved through the inhibition of bacterial cell wall biosynthesis, a pathway essential for the structural integrity of Gram-positive bacteria.[1][5] This mechanism involves several critical interactions at the bacterial cell membrane.
Inhibition of Peptidoglycan Synthesis
Like other glycopeptide antibiotics, this compound disrupts the late stages of peptidoglycan synthesis.[6][7] Peptidoglycan provides a rigid exoskeleton that protects bacteria from osmotic lysis. This compound prevents the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits into the growing peptidoglycan matrix.[8][9]
High-Affinity Binding to D-alanyl-D-alanine
The core of this compound's activity is its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor chains.[3][5][8] This binding forms a stable complex that physically obstructs the enzymes responsible for cell wall construction.[7] By capping this terminus, this compound effectively blocks the substrate from accessing the active sites of transpeptidase and transglycosylase enzymes.[2][10] This action halts the elongation and cross-linking of the peptidoglycan chains, which fatally compromises the cell wall's integrity and leads to bacterial cell death.[11][12]
Dual Role of the Lipophilic Side Chain
A key structural feature distinguishing this compound from first-generation glycopeptides like vancomycin is its long, lipophilic side chain.[2][6] This moiety significantly enhances its antibacterial potency through a dual mechanism:
-
Membrane Anchoring: The lipophilic tail anchors the this compound molecule to the bacterial cytoplasmic membrane.[1][6][11] This anchoring concentrates the drug at its site of action, increasing its stability and local affinity for the D-Ala-D-Ala target.[1][4]
-
Dimerization: The presence of the lipophilic tail promotes the formation of this compound dimers at the membrane surface.[1][7] This dimerization is thought to further enhance its binding avidity to the peptidoglycan precursors, contributing to its superior potency compared to vancomycin.[2]
The combined effect of high-affinity target binding and stable membrane anchoring results in potent and sustained inhibition of cell wall synthesis.
Caption: this compound's mechanism: anchoring and binding to inhibit cell wall synthesis.
Quantitative In Vitro Efficacy
This compound demonstrates potent in vitro activity against a wide range of clinically relevant Gram-positive pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. This compound consistently shows MIC values significantly lower than those of vancomycin against susceptible organisms.[2][7]
Table 1: this compound In Vitro Activity Against Key Gram-Positive Pathogens
| Organism | Isolate Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptibility | Reference |
|---|---|---|---|---|---|
| Staphylococcus aureus | All Isolates | 0.03 | 0.03 | 100.0 | [13] |
| S. aureus | Methicillin-Resistant (MRSA) | 0.06 | 0.06 | >99.9 | [2] |
| S. aureus | Vancomycin-Intermediate (VISA) | 0.06 | 0.12 | - | [2] |
| S. aureus | Linezolid-Resistant | 0.06 | 0.06 | 100.0 | [14] |
| Streptococcus pyogenes | All Isolates | ≤0.015 | 0.03 | - | [15] |
| Streptococcus agalactiae | All Isolates | ≤0.015 | 0.03 | - | [15] |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.03 | 0.06 | - | [13] |
| Enterococcus faecium | Vancomycin-Susceptible | 0.06 | 0.12 | - |[13] |
Note: Susceptibility breakpoints for S. aureus and Streptococcus spp. are often defined as ≤0.125 or ≤0.25 µg/mL.[2][11]
Experimental Protocols
The following section details standardized methodologies used to characterize the mechanism and efficacy of this compound.
Protocol for MIC Determination by Broth Microdilution
This protocol is based on the reference method established by the Clinical and Laboratory Standards Institute (CLSI) for testing lipoglycopeptides.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[16]
-
Create serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Crucially, the broth must be supplemented with polysorbate-80 (P-80) to a final concentration of 0.002% to prevent the lipophilic drug from adhering to plastic surfaces of the microtiter plates.[17][18]
-
-
Inoculum Preparation:
-
Culture the bacterial isolate on an appropriate agar medium overnight.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the standardized bacterial inoculum into each well of the 96-well microtiter plate containing 50 µL of the serially diluted this compound.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-24 hours in ambient air.[16]
-
-
Result Interpretation:
Caption: Standard workflow for this compound MIC determination via broth microdilution.
Assay for Whole-Cell Peptidoglycan Biosynthesis Inhibition
This assay measures the incorporation of a radiolabeled precursor into the bacterial cell wall, providing a direct assessment of peptidoglycan synthesis.
Objective: To quantify the inhibitory effect of this compound on the overall peptidoglycan synthesis pathway.
Methodology:
-
Cell Preparation:
-
Use osmotically stabilized bacterial cells (e.g., E. coli or S. aureus) that have been permeabilized, often through a freeze-thaw process, to allow entry of substrates.[20]
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the permeabilized cells.
-
Add the necessary substrates for peptidoglycan synthesis, including a radiolabeled precursor such as ¹⁴C-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc).[20]
-
Add the test compound (this compound) at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture to allow for the enzymatic synthesis of peptidoglycan. The radiolabeled UDP-GlcNAc will be incorporated into the newly synthesized polymer.
-
-
Detection and Quantification:
-
Stop the reaction and precipitate the newly formed, insoluble peptidoglycan.
-
Wash the precipitate to remove any unincorporated radiolabeled substrate.
-
Quantify the amount of radioactivity in the precipitate using a scintillation counter.[21] A reduction in radioactivity in the presence of this compound indicates inhibition of the synthesis pathway.
-
-
Data Analysis:
-
Compare the radioactivity counts from this compound-treated samples to untreated controls to determine the percentage of inhibition.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of peptidoglycan synthesis.
-
Mechanisms of Resistance
While this compound resistance is uncommon, it is important to understand the potential mechanisms.
-
VanA-type Resistance: this compound is not active against enterococci expressing the VanA phenotype.[6] This mechanism involves the modification of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-lactate, which significantly reduces the binding affinity of glycopeptide antibiotics.[22]
-
Target Site Mutations: Although rare, long-term exposure to this compound in vivo has been associated with the emergence of non-susceptible S. aureus strains.[23] These cases may involve mutations in genes related to cell wall biosynthesis, such as penicillin-binding proteins (e.g., pbp2), leading to a thickened cell wall.[23]
Conclusion
The mechanism of action of this compound against Gram-positive bacteria is a multifaceted process centered on the potent inhibition of cell wall biosynthesis. Its glycopeptide core targets the D-Ala-D-Ala terminus of peptidoglycan precursors, while its unique lipophilic side chain serves to anchor the molecule at its site of action, enhancing its stability and promoting dimerization. This combination results in superior bactericidal activity and a prolonged half-life. The quantitative data and experimental protocols presented underscore the robust efficacy of this compound, solidifying its role as a critical agent in treating serious Gram-positive infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Function of this compound in Acute Bacterial Skin and Skin Tissue Infections (ABSSSI) - Creative Peptides [creative-peptides.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. unmc.edu [unmc.edu]
- 12. Clinical Review - this compound (Xydalba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Bactericidal Activity and Resistance Development Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Scintillation Proximity Assay for Measuring Membrane-Associated Steps of Peptidoglycan Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researcher.manipal.edu [researcher.manipal.edu]
- 23. tandfonline.com [tandfonline.com]
A-Technical-Guide-to-Oritavancin-A-Second-Generation-Lipoglycopeptide-Antibiotic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oritavancin is a second-generation lipoglycopeptide antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by susceptible Gram-positive pathogens.[1][2] Its unique triple mechanism of action, extended terminal half-life, and potent activity against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) distinguish it from other glycopeptides.[3][4][5] This document provides a comprehensive technical overview of oritavancin, including its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) profile, clinical efficacy from pivotal trials, and detailed experimental methodologies. Quantitative data are summarized in tabular format for clarity, and key processes are visualized using Graphviz diagrams.
Core Compound Profile
Oritavancin is a semisynthetic analogue of vancomycin, distinguished by the presence of a hydrophobic 4'-chlorobiphenylmethyl group on its disaccharide sugar.[4] This structural modification is critical to its enhanced antimicrobial properties. It is administered as a single 1200 mg intravenous dose, a regimen made possible by its exceptionally long terminal half-life of approximately 245 to 393 hours.[1][6]
Mechanism of Action
Oritavancin exhibits its potent, concentration-dependent bactericidal effect through three distinct mechanisms, a feature that contributes to its activity against vancomycin-resistant strains and a low potential for resistance development.[3][4]
-
Inhibition of Transglycosylation: Like other glycopeptides, oritavancin blocks peptidoglycan synthesis by binding to the D-alanyl-D-alanine stem termini of lipid II precursors, thereby inhibiting the transglycosylation (polymerization) step of cell wall construction.[1][4]
-
Inhibition of Transpeptidation: Uniquely, oritavancin also binds to the pentaglycyl bridging segments of peptidoglycan precursors, which interferes with the transpeptidation (cross-linking) step. This secondary binding site is a key differentiator from vancomycin and contributes to its efficacy against vancomycin-resistant organisms.[3][4]
-
Disruption of Bacterial Membrane Integrity: The hydrophobic 4'-chlorobiphenylmethyl side chain anchors the molecule to the bacterial cell membrane, causing disruption, depolarization, and increased permeability.[3][4] This leads to rapid cell death and provides activity against bacteria in a stationary phase or within biofilms.[3][7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dovepress.com [dovepress.com]
- 8. Comparative In Vitro Activities of Oritavancin, Dalbavancin, and Vancomycin against Methicillin-Resistant Staphylococcus aureus Isolates in a Nondividing State - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dalbavancin: A Semi-Synthetic Lipoglycopeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Developed to improve upon earlier glycopeptides like vancomycin and teicoplanin, this compound's unique structural modifications result in an extended half-life, allowing for once-weekly dosing regimens.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic/pharmacodynamic properties, and the experimental methodologies used for its evaluation.
Synthesis and Structure
This compound is derived from the natural glycopeptide complex A-40926, which is produced through fermentation by a strain of the actinomycete Nonomuraea sp.[1][6] The precursor complex undergoes a multi-step semi-synthetic modification process to yield this compound.[1][6][7][8] The final product is a mixture of five closely related homologs (A0, A1, B0, B1, and B2), with B0 being the major and most active component.[9] These homologs share the same core heptapeptide structure but differ in the fatty acid side chain of the N-acylaminoglucuronic acid moiety and the presence or absence of a methyl group on the terminal amino group.[9]
Mechanism of Action
This compound exerts its bactericidal effect through a dual mechanism of action that targets the bacterial cell wall.[3][4][10]
-
Inhibition of Peptidoglycan Synthesis: Similar to other glycopeptides, this compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[1][2][11] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the cross-linking of peptidoglycan layers, which is essential for cell wall integrity.[11][12] The inhibition of cell wall biosynthesis ultimately leads to cell lysis and bacterial death.[3]
-
Membrane Anchoring: A key feature of this compound is its lipophilic side chain, which allows it to anchor to the bacterial cytoplasmic membrane.[2][4][12] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the peptidoglycan target, contributing to its potent and sustained bactericidal activity.[1][4]
Quantitative Data
In Vitro Antimicrobial Activity
This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents against key clinical isolates.
| Organism | This compound MIC50/MIC90 (μg/mL) | Vancomycin MIC50/MIC90 (μg/mL) | Linezolid MIC50/MIC90 (μg/mL) | Daptomycin MIC50/MIC90 (μg/mL) |
| Staphylococcus aureus (All) | 0.06/0.06 | 1/2 | 1/2 | 0.5/0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.06/0.06 | 1/2 | 1/2 | 0.5/1 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.06/0.12 | 2/2 | 1/2 | 0.5/1 |
| Coagulase-Negative Staphylococci | 0.03/0.06 | 1/2 | 0.5/1 | 0.25/0.5 |
| Streptococcus pyogenes | ≤0.03/0.03 | 0.5/1 | 1/2 | ≤0.12/0.25 |
| Streptococcus pneumoniae | ≤0.03/0.06 | 0.25/0.5 | 1/1 | ≤0.12/0.25 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.06/0.12 | 1/2 | 1/2 | 1/2 |
Data compiled from multiple sources.[2][13][14][15][16]
Pharmacokinetic Parameters
This compound exhibits a unique pharmacokinetic profile characterized by a long terminal half-life, which is primarily attributed to its high plasma protein binding.
| Parameter | Value |
| Terminal Half-Life (t½) | 170–210 hours |
| Plasma Protein Binding | ~93% (primarily to albumin) |
| Volume of Distribution (Vd) | ~10 L |
| Cmax (after 1000 mg single dose) | Variable, dose-dependent |
| AUC/MIC Ratio | Correlates with efficacy |
| Metabolism | Minimal, not a substrate for CYP450 enzymes |
| Excretion | ~40% renal, ~60% non-renal |
Data compiled from multiple sources.[4][5][11][17]
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol outlines the reference method for determining the in vitro susceptibility of Gram-positive aerobes to this compound.
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate 80 (P-80)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Due to its lipophilic nature, DMSO is required for initial solubilization.
-
Intermediate Dilutions: Create intermediate dilutions of this compound in DMSO.
-
Final Plate Preparation: Prepare the final dilutions in CAMHB supplemented with P-80. The addition of P-80 is crucial to prevent the adherence of this compound to the plastic of the microtiter plates, ensuring accurate results.
-
Inoculation: Inoculate each well of the 96-well plate with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
This protocol is based on standardized methods described for lipoglycopeptides.[18]
Murine Thigh Infection Model for In Vivo Efficacy
This model is commonly used to evaluate the pharmacodynamics of antimicrobial agents against extracellular pathogens like S. aureus and S. pneumoniae.
Materials:
-
Specific pathogen-free mice (e.g., ICR Swiss)
-
Cyclophosphamide for inducing neutropenia
-
Log-phase culture of the test organism (S. aureus or S. pneumoniae)
-
This compound for injection, formulated in a suitable vehicle
-
Saline and tissue homogenizer
Procedure:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This minimizes the host immune response, allowing for a clearer assessment of the drug's activity.
-
Infection: On day 0, inject a standardized inoculum (e.g., 10^6 - 10^7 CFU) of the test organism directly into the thigh muscle of each mouse.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., subcutaneous or intravenous) at various single or fractionated doses.
-
Efficacy Assessment: At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize cohorts of mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform quantitative bacterial counts by plating serial dilutions.
-
Data Analysis: The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals. Pharmacodynamic parameters such as the AUC/MIC ratio are correlated with treatment outcomes.
This protocol is based on in vivo studies described for this compound.[19][20]
Clinical Development and Applications
This compound has undergone extensive clinical evaluation, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][17] Phase III clinical trials, such as the DISCOVER 1 and DISCOVER 2 studies, demonstrated that a two-dose regimen of this compound was non-inferior to a standard-of-care regimen of intravenous vancomycin followed by oral linezolid for the treatment of ABSSSI caused by Gram-positive pathogens, including MRSA.[3][21] More recent studies have also explored its efficacy in more complicated infections, such as osteomyelitis and bacteremia.[22][23][24] Its long half-life makes it a valuable option for outpatient parenteral antimicrobial therapy (OPAT), potentially reducing hospital stays and the need for long-term intravenous catheters.[24][25]
Conclusion
This compound represents a significant advancement in the treatment of serious Gram-positive infections. Its semi-synthetic origin provides a potent dual mechanism of action, and its unique pharmacokinetic profile allows for a highly convenient dosing schedule. The data and protocols summarized in this guide underscore its robust antimicrobial activity and provide a framework for its continued investigation and application in both research and clinical settings. As antimicrobial resistance continues to be a global challenge, this compound remains a critical tool in the therapeutic armamentarium against difficult-to-treat Gram-positive pathogens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Review - this compound (Xydalba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and manipulating glycopeptide pathways: the example of the this compound precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115215926A - this compound mother nucleus and purification method thereof, this compound and synthesis method thereof - Google Patents [patents.google.com]
- 8. CN109467592B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lipoglycopeptides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antistaphylococcal Activity of this compound, an Experimental Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. In Vivo Pharmacodynamic Activity of the Glycopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo pharmacodynamic activity of the glycopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. infectioncontroltoday.com [infectioncontroltoday.com]
- 22. This compound for Treatment of Staphylococcus aureus Bacteremia: The DOTS Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound for Treatment of Staphylococcus aureus Bacteremia: The DOTS Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. m.youtube.com [m.youtube.com]
In Vitro Spectrum of Activity of Dalbavancin Against Staphylococci: A Technical Guide
Dalbavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant staphylococcal species. This technical guide provides an in-depth overview of its in vitro spectrum, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows, intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Susceptibility of Staphylococci to this compound
The in vitro potency of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against Staphylococcus aureus (both methicillin-susceptible and -resistant strains) and various species of coagulase-negative staphylococci (CoNS). The data is presented as MIC50 and MIC90, which represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Staphylococcus aureus (all) | 59,903 | 0.06 | 0.06 | >99.9 | [1] |
| Methicillin-Susceptible S. aureus (MSSA) | 144 | 0.016 | 0.125 | 100 | [2][3] |
| Methicillin-Resistant S. aureus (MRSA) | 237 | ≤0.008 | 0.25 | 99.6 | [2][3] |
| MRSA with MDR phenotype | 1,484 | 0.06 | 0.06 | 99.8 | [4] |
| Vancomycin-Intermediate S. aureus (VISA) / hVISA | 18 | - | - | Potent activity observed | [5] |
| Daptomycin-Nonsusceptible S. aureus | 48 | 0.06 | 0.12 | 95.8 | [1] |
| Linezolid-Resistant S. aureus | 25 | 0.06 | 0.06 | 100 | [1] |
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Coagulase-Negative Staphylococci (CoNS) | 5,088 | 0.03 | 0.06 | >99.9 | [6][7] |
| Staphylococcus epidermidis | 2,779 | 0.03 | 0.06 | >99.9 | [6][7] |
| Staphylococcus haemolyticus | 453 | 0.06 | 0.12 | 100 | [6][7] |
| Staphylococcus hominis | 402 | 0.03 | 0.06 | 100 | [6][7] |
| Staphylococcus lugdunensis | 626 | 0.03 | 0.06 | 100 | [6][7] |
| Staphylococcus capitis | 274 | 0.015 | 0.03 | 100 | [6][7] |
| Methicillin-Resistant CoNS (MR-CoNS) | 72 | 0.016 | 0.5 | 98.6 | [2][3] |
Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci
Experimental Protocols
Accurate determination of this compound's in vitro activity requires standardized methodologies. The reference method for susceptibility testing is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the key steps for determining the MIC of this compound against staphylococci.
1. Preparation of this compound Stock Solution:
-
Due to its lipophilic nature, this compound powder should be initially dissolved in dimethyl sulfoxide (DMSO).[3]
-
Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in DMSO.
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
A crucial step for testing this compound is the addition of polysorbate-80 (P-80) to the broth at a final concentration of 0.002% to prevent the drug from adhering to the plastic microtiter plates.[3][8]
-
The final concentrations in the wells should typically range from 0.008 to 8 µg/mL.
-
Include a growth control well (broth without antibiotic) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Incubation:
-
Incubate the inoculated microtiter plates at 35 ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality control should be performed using reference strains such as Staphylococcus aureus ATCC 29213.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
-
Prepare tubes with CAMHB containing various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control tube without the antibiotic.
-
To prevent this compound from adhering to plastic surfaces, the broth should be supplemented with 0.02% polysorbate-80.[9]
-
Prepare a bacterial inoculum as described for the MIC determination, with a final concentration of approximately 5 x 10^5 CFU/mL in each tube.
2. Sampling and Viable Cell Counts:
-
Incubate the tubes at 35 ± 2°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto a suitable agar medium.
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
3. Interpretation of Results:
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. This compound has been shown to exhibit bactericidal activity against Staphylococcus aureus and Streptococcus pyogenes.[9]
Mandatory Visualization
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] Its mechanism involves a dual mode of action that distinguishes it from other glycopeptides.
Caption: Mechanism of action of this compound against staphylococci.
Experimental Workflow: MIC Determination using Test Strips
While broth microdilution is the reference method, gradient diffusion test strips offer a convenient alternative for determining the MIC of this compound in a clinical laboratory setting.
Caption: Workflow for this compound MIC determination using a gradient test strip.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Antimicrobial Activity of this compound against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liofilchem.net [liofilchem.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity and Resistance Development Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
The Molecular Architecture of Longevity: Unraveling Dalbavancin's Extended Half-Life
A Technical Guide for Researchers and Drug Development Professionals
Dalbavancin, a second-generation lipoglycopeptide antibiotic, stands apart in its class due to an exceptionally long terminal half-life, permitting once-weekly dosing regimens. This attribute is of significant clinical interest, particularly for the treatment of serious Gram-positive infections requiring prolonged therapy. This in-depth technical guide explores the molecular underpinnings of this compound's extended pharmacokinetic profile, providing a detailed examination of the key contributing factors, quantitative data, and the experimental methodologies employed in their elucidation.
Core Tenets of this compound's Pharmacokinetic Profile
The prolonged systemic exposure of this compound is not attributed to a single molecular feature but is rather the result of a synergistic interplay of several factors. The cornerstone of its extended half-life is its high and reversible binding to human serum albumin (HSA). This interaction effectively creates a circulating reservoir of the drug, minimizing renal clearance and metabolic degradation. Furthermore, the unique structural characteristics of the this compound molecule, particularly its lipophilic side chain, are instrumental in this high-affinity protein binding and also contribute to its potent antimicrobial activity.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key quantitative data that define this compound's pharmacokinetic profile in humans.
| Pharmacokinetic Parameter | Value | Reference(s) |
| Terminal Half-Life (t½) | 8.5 - 14.4 days | [1][2][3] |
| Plasma Protein Binding | ~93% - 99% | [1][4][5][6] |
| Volume of Distribution (Vd) | 11.2 - 13.8 L | [1] |
| Total Body Clearance (CL) | ~0.0513 L/h | [4][7] |
Table 1: Key Pharmacokinetic Parameters of this compound in Humans.
| Elimination Pathway | Percentage of Dose | Timeframe | Reference(s) |
| Unchanged in Urine | ~33% | 42 days | [1] |
| Hydroxy-dalbavancin in Urine | ~12% | 42 days | [1] |
| Excreted in Feces | ~20% | 70 days | [1] |
Table 2: Elimination Pathways of this compound.
The Molecular Dance: this compound and Human Serum Albumin
The interaction between this compound and HSA is the primary driver of its long half-life. Structural and biophysical studies have revealed the specific nature of this binding.
X-ray crystallography and small-angle X-ray scattering experiments have shown that this compound binds to a hydrophobic pocket in subdomain IA of HSA.[8][9][10] The long lipophilic side chain of this compound plays a crucial role by anchoring the molecule within this pocket.[11] This high-affinity, yet reversible, binding sequesters the majority of this compound in the bloodstream, protecting it from rapid elimination.
Dual Mechanism of Antimicrobial Action
This compound's potent bactericidal activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), is attributed to a dual mechanism of action.
Firstly, the heptapeptide core of the this compound molecule binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains in the bacterial cell wall.[1][4] This binding event physically obstructs the transglycosylase and transpeptidase enzymes, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[11] Secondly, the lipophilic side chain allows the molecule to anchor to the bacterial cell membrane, which is believed to increase the local concentration of the drug at its target site and enhance its overall potency.[11][12]
Experimental Protocols
The elucidation of this compound's unique pharmacokinetic profile has been made possible through a variety of sophisticated experimental techniques. The following sections detail the methodologies for key experiments.
Determination of Plasma Protein Binding by Ultracentrifugation
This method is considered a gold standard for determining the protein binding of highly bound drugs like this compound.
Objective: To separate the free (unbound) drug from the protein-bound drug in plasma.
Workflow:
Methodology:
-
Preparation of Materials: Polypropylene centrifuge tubes and pipette tips are pre-treated for 24 hours with a solution of ≥2% Tween 80 to prevent non-specific adsorption of the lipophilic this compound to the plastic surfaces.[13][14]
-
Sample Preparation: Human plasma is spiked with known concentrations of this compound (e.g., 50 and 200 µg/mL).[13]
-
Ultracentrifugation: The plasma samples are subjected to high-speed centrifugation (e.g., 400,000 g) for a prolonged period (e.g., 4 hours) at a physiological temperature (37°C).[13][14] This force separates the plasma into layers, with the protein-free ultrafiltrate in the middle.
-
Sample Collection: A sample of the total plasma (for total drug concentration) and a sample from the middle layer of the centrifuged plasma (for free drug concentration) are carefully collected.[13]
-
Quantification: The concentration of this compound in both the total and free fractions is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method.[13]
-
Calculation: The percentage of protein binding is calculated using the formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100
Quantification of this compound in Plasma by LC/MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
Objective: To accurately measure the concentration of this compound in human plasma.
Methodology:
-
Sample Preparation: A small volume of plasma (e.g., 50 µL) is treated to precipitate proteins, typically using a solvent like methanol.[4] An internal standard (e.g., an isotopically labeled version of this compound) is added to correct for variations in sample processing and instrument response.[15]
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][16] The components of the sample are separated on a chromatographic column (e.g., a C18 column) using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).[4]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The this compound molecules are ionized (typically using positive electrospray ionization), and specific parent-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[4]
-
Data Analysis: The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.[4] The linear range for quantification is typically wide, for example, from 0.5 µg/mL to 500 µg/mL.[9][16]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of antibiotics.
Objective: To determine the in vitro potency of this compound against specific bacterial isolates.
Methodology:
-
Stock Solution Preparation: Due to its poor aqueous solubility, this compound stock solutions are prepared in dimethyl sulfoxide (DMSO).[17][18]
-
Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth supplemented with polysorbate 80 (P-80) to prevent the drug from adhering to the plastic of the microtiter plates.[17][18]
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[17]
-
Inoculation: The wells of a 96-well microtiter plate containing the serially diluted this compound are inoculated with the bacterial suspension.[17]
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.[17][19]
-
MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacteria.[17]
Conclusion
The extended half-life of this compound is a multifactorial phenomenon deeply rooted in its molecular structure and its interaction with human serum albumin. The high-affinity, reversible binding to albumin, driven by the molecule's lipophilic side chain, is the principal mechanism that confers its prolonged pharmacokinetic profile. This, combined with a potent dual mechanism of action, makes this compound a valuable therapeutic option for the treatment of challenging Gram-positive infections. The experimental methodologies detailed herein provide a robust framework for the continued investigation and understanding of this and other long-acting antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of this compound in Plasma of Pediatric and Young Adult Patients [unige.iris.cineca.it]
- 3. [Analysis of this compound in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics of this compound and Dosing Consideration for Optimal Treatment of Adult Patients with Staphylococcal Osteoarticular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of plasma protein binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of this compound in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: Quantification in human plasma and urine by a new improved high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. liofilchem.net [liofilchem.net]
A Technical Guide to Teicoplanin-Like Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of teicoplanin and teicoplanin-like glycopeptide antibiotics, including the second-generation lipoglycopeptides dalbavancin, oritavancin, and telavancin. This document details their mechanisms of action, structure-activity relationships, and mechanisms of resistance, with a focus on quantitative data and detailed experimental protocols.
Core Mechanism of Action
Teicoplanin and related glycopeptides are potent antibiotics that primarily target Gram-positive bacteria by inhibiting cell wall biosynthesis.[1] Their fundamental mechanism involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall polymerization and cross-linking.[1][2] This disruption of the bacterial cell wall integrity ultimately leads to cell lysis and death.[2]
The lipoglycopeptide derivatives—this compound, oritavancin, and telavancin—possess an additional lipophilic side chain that enhances their antimicrobial activity. This lipophilic tail anchors the molecule to the bacterial cell membrane, increasing its localization at the site of action and, in some cases, conferring a secondary mechanism of action through membrane disruption.[3][4]
Signaling Pathway for Peptidoglycan Synthesis Inhibition
The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the points of inhibition by teicoplanin-like glycopeptides.
Caption: Inhibition of peptidoglycan synthesis by teicoplanin-like glycopeptides.
Dual Mechanism of Lipoglycopeptides
Lipoglycopeptides such as oritavancin and telavancin exhibit a dual mechanism of action that includes both inhibition of cell wall synthesis and disruption of the bacterial cell membrane.[5][6] The lipophilic side chain facilitates interaction with and insertion into the cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[3][7]
Caption: Dual mechanism of action of lipoglycopeptide antibiotics.
Quantitative Data
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of teicoplanin and teicoplanin-like glycopeptides against key Gram-positive pathogens. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
Table 1: MIC (µg/mL) of Teicoplanin against Gram-Positive Bacteria
| Organism | MIC50 | MIC90 |
| Staphylococcus aureus (MSSA) | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 1 | 2 |
| Enterococcus faecalis | 0.5 | 1 |
| Streptococcus pyogenes | ≤0.06 | 0.12 |
| Streptococcus pneumoniae | ≤0.06 | 0.12 |
Table 2: MIC (µg/mL) of this compound against Gram-Positive Bacteria [8][9][10]
| Organism | MIC50 | MIC90 |
| Staphylococcus aureus (MSSA & MRSA) | 0.03 - 0.06 | 0.06 - 0.12 |
| Enterococcus faecalis (VSE) | 0.03 | 0.06 |
| Enterococcus faecium (VSE) | 0.06 | 0.12 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
| Streptococcus pneumoniae | ≤0.015 | 0.03 |
Table 3: MIC (µg/mL) of Oritavancin against Gram-Positive Bacteria [11][12][13][14]
| Organism | MIC50 | MIC90 |
| Staphylococcus aureus (MSSA & MRSA) | 0.03 | 0.06 - 0.12 |
| Enterococcus faecalis (VSE) | 0.015 | 0.06 |
| Enterococcus faecalis (VRE, VanA) | 0.25 | 0.5 - 1 |
| Enterococcus faecium (VSE) | 0.004 | 0.12 |
| Enterococcus faecium (VRE, VanA) | 0.03 | 0.25 |
| Streptococcus pyogenes | 0.06 | 0.25 |
| Streptococcus agalactiae | 0.03 | 0.06 |
Table 4: MIC (µg/mL) of Telavancin against Gram-Positive Bacteria [15][16][17][18][19]
| Organism | MIC50 | MIC90 |
| Staphylococcus aureus (MSSA & MRSA) | 0.03 - 0.06 | 0.06 - 0.25 |
| Enterococcus faecalis (VSE) | 0.12 | 0.12 - 0.5 |
| Enterococcus faecium (VSE) | 0.03 | 0.06 |
| Streptococcus pyogenes | ≤0.015 | 0.06 |
| Streptococcus pneumoniae | ≤0.015 | 0.03 |
Pharmacokinetic Parameters
The pharmacokinetic profiles of these glycopeptides vary significantly, particularly with respect to their half-lives, which influences their dosing regimens.
Table 5: Key Pharmacokinetic Parameters of Teicoplanin-like Glycopeptides [20]
| Parameter | Teicoplanin | This compound | Oritavancin | Telavancin |
| Half-life (t1/2) | 45-70 hours | 9-12 days | 10-17 days | ~8 hours |
| Protein Binding | ~90% | ~93% | 82-90% | ~90% |
| Volume of Distribution (Vd) | 0.9 - 1.6 L/kg | ~10 L | ~87 L | ~0.1 L/kg |
| Elimination | Primarily renal | Renal and non-renal | Primarily non-renal | Primarily renal |
Binding Affinity
The binding affinity of teicoplanin to its D-Ala-D-Ala target is a key determinant of its potency. The dissociation constant (Kd) for the interaction of teicoplanin with a carrier protein-peptide fusion containing the Lys-D-Ala-D-Ala motif has been determined to be approximately 91 ± 7 nM.[21] The association constant for the complex with N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine is reported as 2.56 x 106 L·mol-1.[22] First principles investigations indicate that the binding of both teicoplanin and vancomycin to D-Ala-D-Ala is stronger by about 3-5 kcal/mol compared to their binding to the D-Ala-D-Lac terminus found in vancomycin-resistant enterococci.[23]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a teicoplanin-like glycopeptide, following general principles from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the glycopeptide in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-24 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Time-Kill Assay
This protocol describes a time-kill assay to assess the bactericidal activity of a teicoplanin-like glycopeptide over time.[1][24][25][26]
Detailed Methodology:
-
Preparation:
-
Grow the test organism to the logarithmic phase of growth in a suitable broth medium.
-
Dilute the culture to a starting concentration of approximately 105 - 106 CFU/mL.
-
Prepare tubes with the glycopeptide at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the antibiotic.
-
-
Execution:
-
At time zero, and at specified time points thereafter (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Analysis:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Assessment of Bacterial Membrane Potential
This protocol provides a general method for assessing changes in bacterial membrane potential using a fluorescent dye, such as DiSC3(5).[2][27][28][29][30]
Detailed Methodology:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a standardized optical density.
-
-
Dye Loading and Measurement:
-
Add the voltage-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow for dye uptake and equilibration.
-
Measure the baseline fluorescence using a fluorometer or fluorescence microscope.
-
-
Treatment and Monitoring:
-
Add the teicoplanin-like glycopeptide to the cell suspension.
-
Monitor the change in fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence intensity of the dye.
-
-
Controls:
-
Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-depolarizing agent, such as gramicidin).
-
Lipid II Binding Assay
This protocol describes a method to assess the binding of a glycopeptide to its target, Lipid II.[31][32][33]
Detailed Methodology:
-
Preparation of Pathogen-Infused Agar Plates:
-
Mix an overnight culture of a susceptible bacterial strain (e.g., S. aureus) with molten agar and pour into petri dishes.
-
-
Antibiotic Application and Halo Formation:
-
Apply a known amount of the glycopeptide antibiotic to the center of the agar plate and incubate to allow for the formation of a zone of inhibition (halo).
-
-
Lipid II Application:
-
Spot a solution of purified Lipid II at the edge of the inhibition halo.
-
-
Incubation and Observation:
-
Incubate the plates overnight.
-
A reduction in the size of the inhibition halo where Lipid II was applied indicates binding of the antibiotic to Lipid II, thus reducing its effective concentration to inhibit bacterial growth.
-
Structure-Activity Relationships and Resistance Mechanisms
Structure-Activity Relationships (SAR)
The antimicrobial activity of teicoplanin and its derivatives is influenced by their structural modifications. The addition of lipophilic side chains, as seen in the second-generation lipoglycopeptides, generally enhances their potency against Gram-positive bacteria, including some resistant strains.[34][35] Modifications to the sugar moieties and the peptide core can also impact the binding affinity and spectrum of activity. For instance, positively charged amide derivatives of teicoplanin have shown increased in vitro activity against coagulase-negative staphylococci.[9]
Mechanisms of Resistance
The primary mechanism of acquired resistance to glycopeptides involves the alteration of the D-Ala-D-Ala target.[36] In vancomycin-resistant enterococci (VRE), the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of vancomycin and teicoplanin.[36] The vanA gene cluster is responsible for this modification.[36] Some teicoplanin-like glycopeptides, such as oritavancin, retain activity against some vancomycin-resistant strains due to their multiple mechanisms of action.[35]
References
- 1. Time-Kill Assay [bio-protocol.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial spectrum and potency of this compound tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on activity of this compound and comparators against clinical isolates of Gram-positive pathogens from Europe and Russia (2017-2018), and on clonal distribution of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oritavancin in vitro activity against gram-positive organisms from European and United States medical centers: results from the SENTRY Antimicrobial Surveillance Program for 2010-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. actascientific.com [actascientific.com]
- 25. scribd.com [scribd.com]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. frontiersin.org [frontiersin.org]
- 28. biophysics.org [biophysics.org]
- 29. researchgate.net [researchgate.net]
- 30. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Lipid II Binding Assay [bio-protocol.org]
- 32. In vitro Lipid Binding Assay [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. A comparative review of the lipoglycopeptides: oritavancin, this compound, and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. New lipoglycopeptides: a comparative review of this compound, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dalbavancin Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for determining the in vitro susceptibility of Gram-positive bacteria to Dalbavancin using the broth microdilution (BMD) method. This method is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound is a long-acting lipoglycopeptide antibiotic with potent activity against a wide range of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. The unique physicochemical properties of this compound necessitate specific modifications to the standard broth microdilution protocol to ensure reliable results.[1][3][4]
Key Considerations for this compound Susceptibility Testing
The hydrophobic nature of this compound leads to its adherence to plastic surfaces, which can result in falsely elevated Minimum Inhibitory Concentration (MIC) values.[4][5][6] To mitigate this, the standardized protocol for this compound susceptibility testing incorporates two key modifications:
-
Use of Dimethyl Sulfoxide (DMSO) for Stock Solution: this compound is sparingly soluble in aqueous solutions. Therefore, DMSO is used as the solvent to prepare the initial stock solution.[1][7][8]
-
Supplementation with Polysorbate 80 (P80): Cation-adjusted Mueller-Hinton broth (CAMHB) must be supplemented with P80, a surfactant, to a final concentration of 0.002% to prevent the drug from binding to the plastic microtiter plates.[1][3][4][5][6][9][10]
Experimental Protocols
This section details the step-by-step procedure for performing this compound susceptibility testing using the broth microdilution method.
Materials and Reagents
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Polysorbate 80 (P80)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
0.5 McFarland turbidity standard
-
Sterile saline or equivalent
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)
Preparation of Media and Reagents
-
This compound Stock Solution (e.g., 1600 µg/mL):
-
Accurately weigh the this compound powder, accounting for its potency.
-
Dissolve the powder in pure DMSO to achieve the desired stock concentration.[8] For example, to prepare 10 mL of a 1600 µg/mL stock solution, dissolve 16 mg of this compound powder in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be used on the day of preparation or stored at -60°C or below in a non-frost-free freezer.[8]
-
-
Cation-Adjusted Mueller-Hinton Broth with Polysorbate 80 (CAMHB-P80):
-
Prepare CAMHB according to the manufacturer's instructions.
-
Add P80 to the sterilized and cooled CAMHB to a final concentration of 0.002%. For example, add 20 µL of a 10% P80 solution to 100 mL of CAMHB.
-
Inoculum Preparation
-
From a fresh (18-24 hours) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the suspension and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB-P80 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of inoculum into 9.9 mL of CAMHB-P80), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the drug dilution in the well.[1]
Microtiter Plate Preparation and Inoculation
-
Prepare serial two-fold dilutions of this compound in CAMHB-P80 in the wells of a 96-well microtiter plate. The typical final concentration range for testing is 0.004 to 4 µg/mL.
-
Dispense 50 µL of the appropriate this compound dilution into each well.
-
Include a growth control well (containing 50 µL of CAMHB-P80 without the drug) and a sterility control well (containing 100 µL of uninoculated CAMHB-P80).
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
Incubation and MIC Determination
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
After incubation, read the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]
Data Presentation
Quality Control
Quality control should be performed with each test run using standard QC strains. The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI.
| Quality Control Strain | CLSI M100-ED34:2024 Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.015 - 0.06 |
| Enterococcus faecalis ATCC® 29212 | 0.008 - 0.03 |
| Streptococcus pneumoniae ATCC® 49619 | ≤0.008 - 0.03 |
Interpretive Criteria
The following tables provide the MIC interpretive criteria for this compound as established by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 2: FDA-Recognized MIC Interpretive Criteria for this compound
| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Staphylococcus aureus (including MRSA) | ≤0.12 | - | - |
| Streptococcus pyogenes | ≤0.25 | - | - |
| Streptococcus agalactiae | ≤0.25 | - | - |
| Streptococcus anginosus group | ≤0.25 | - | - |
| Enterococcus faecalis (vancomycin-susceptible) | ≤0.25 | - | - |
Note: The FDA has only established a susceptible breakpoint for this compound.[1]
Table 3: EUCAST Clinical Breakpoints for this compound
| Organism | Susceptible (S) (µg/mL) | Resistant (R) (µg/mL) |
| Staphylococcus aureus | ≤0.125 | >0.125 |
| Streptococcus groups A, B, C, G | ≤0.125 | >0.125 |
| Enterococcus spp. | ≤0.25 | >0.25 |
Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, Version 14.0, 2024.
Visualizations
This compound Mechanism of Action
This compound, a lipoglycopeptide, inhibits bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall. This disruption of the cell wall integrity leads to bacterial cell death.
Caption: Conceptual diagram of this compound's mechanism of action.
Experimental Workflow for this compound Broth Microdilution
The following diagram illustrates the key steps in the this compound broth microdilution protocol.
References
- 1. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liofilchem.net [liofilchem.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. youtube.com [youtube.com]
- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 9. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. szu.gov.cz [szu.gov.cz]
- 11. liofilchem.net [liofilchem.net]
Application Notes and Protocols: In Vitro Model for Studying Dalbavancin's Effect on Staphylococcal Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Dalbavancin, a second-generation lipoglycopeptide antibiotic, has shown promise in treating infections associated with Gram-positive bacteria, including those involving biofilms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has demonstrated the ability to penetrate biofilms and retain its antibacterial activity.[3] This document provides detailed protocols for an in vitro model to study the efficacy of this compound against staphylococcal biofilms, enabling researchers to assess its inhibitory and eradicating properties.
Key Signaling Pathways in Staphylococcal Biofilm Formation
Understanding the regulatory networks governing biofilm formation is crucial for interpreting the effects of antimicrobial agents. In Staphylococcus aureus, two major regulatory systems play a pivotal role: the Accessory Gene Regulator (Agr) quorum-sensing system and the Staphylococcal accessory regulator (SarA) in conjunction with the intercellular adhesion (ica) operon.
The Agr system is a cell-density dependent signaling pathway that, when activated at high cell densities, generally leads to the dispersal of biofilms through the upregulation of proteases and phenol-soluble modulins.[3][4][5] Conversely, low activity of the Agr system is often associated with the chronic, biofilm-associated state of infection.[5]
The SarA protein is a global regulator that, among other functions, positively regulates the transcription of the icaADBC operon.[6][7] The ica operon is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix that mediates cell-to-cell adhesion.[8]
Below are diagrams illustrating these key signaling pathways.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound against staphylococcal biofilms.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 6. SarA Is an Essential Positive Regulator of Staphylococcus epidermidis Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols: Farnesol as a Long-Acting Anti-Biofilm Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm-associated infections pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which acts as a protective barrier. Farnesol, a naturally occurring sesquiterpene alcohol found in many essential oils, has emerged as a promising long-acting anti-biofilm agent.[1] It acts as a quorum-sensing (QS) molecule, interfering with the cell-to-cell communication that governs biofilm formation and virulence.[2][3] This document provides detailed application notes and protocols for utilizing Farnesol to inhibit and disrupt microbial biofilms.
Mechanism of Action
Farnesol's primary anti-biofilm activity stems from its role as a quorum-sensing inhibitor (QSI).[2] In fungi like Candida albicans, Farnesol prevents the morphological transition from yeast to hyphal form, a critical step in biofilm development.[4][5] In bacteria such as Staphylococcus aureus, it can compromise cell membrane integrity and inhibit biofilm formation.[3] Farnesol has also been shown to enhance the permeability of bacterial cells to other antimicrobials, like vancomycin, suggesting a synergistic potential.[2] Its hydrophobic nature allows it to accumulate in the cell wall and membrane, increasing porosity.[2] Furthermore, Farnesol can induce biofilm detachment without necessarily causing cell death.[6]
Below is a diagram illustrating the proposed signaling pathway interference by Farnesol.
Data Presentation
The efficacy of Farnesol against various microbial biofilms is summarized below. These tables compile data from multiple studies to provide a comparative overview.
Table 1: Anti-Biofilm Activity of Farnesol against Fungal Biofilms
| Organism | Assay Type | Concentration | Effect | Reference |
| Candida albicans | Biofilm Inhibition | 300 µM | Complete inhibition of biofilm formation. | [4] |
| C. albicans | Biofilm Inhibition (MBIC₅₀) | 62.5 - 125 µM | 50% inhibition of biofilm formation. | [7] |
| C. albicans | CFU Reduction | 12.5 mM | Significant reduction in CFU/mL in twice-daily treatments. | [5] |
Table 2: Anti-Biofilm Activity of Farnesol against Bacterial Biofilms
| Organism | Strain Type | Assay Type | Concentration | Effect | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Biofilm Inhibition (MBIC₅₀) | 125 µM | 50% inhibition in mixed biofilm with C. albicans. | [7] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Biofilm Inhibition (MBIC₅₀) | 250 µM | 50% inhibition in mixed biofilm with C. albicans. | [7] |
| Staphylococcus aureus | Xen29 | Biofilm Disruption | 0.2 mg/mL | Disruption of 24h established biofilms. | [8] |
| Staphylococcus aureus | Xen40 | Biofilm Disruption | 3 mg/mL | >99.9% reduction in biofilm-encased cells. | [8] |
| Pseudomonas aeruginosa | Xen5 | Biofilm Inhibition | 0.5 mg/mL | ~2-log reduction in CFU. | [8] |
| Pseudomonas aeruginosa | PAO1 | Biofilm Disruption | 3 mg/mL | >90% reduction in CFU in established biofilms. | [8] |
| Enterococcus faecium | - | Biofilm Inhibition | 0.5 mg/mL | Effective impediment of biofilm development. | |
| Enterococcus faecium | - | Biofilm Disruption | 1 mg/mL | Killing of bacteria in established biofilms. | |
| Klebsiella pneumoniae | - | Biofilm Inhibition | 0.5 mg/mL | Effective impediment of biofilm development. | |
| Klebsiella pneumoniae | - | Biofilm Disruption | 1 mg/mL | Killing of bacteria in established biofilms. | |
| Enterobacter cloacae | - | Biofilm Inhibition | 0.2 - 0.5 mg/mL | 80-90% reduction in CFUs. | |
| Staphylococcus epidermidis | - | Biofilm Inhibition (ED₅₀) | 0.625 - 2.5 mM | 50% inhibition of biofilms. | [9] |
Table 3: Synergistic Effects of Farnesol with Antibiotics
| Organism | Antibiotic | Farnesol Conc. | Observation | Reference |
| S. aureus (MSSA/MRSA) | Oxacillin (2 mg/mL) | 300 µM | 80% inhibition of mixed biofilms with C. albicans. | [7] |
| S. epidermidis | Nafcillin, Vancomycin | Various | Synergistic activity at most combination ratios. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific microbial strains and laboratory conditions.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of Farnesol required to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Sabouraud Dextrose Broth)
-
Farnesol stock solution (dissolved in a suitable solvent like ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Workflow Diagram:
Procedure:
-
Culture Preparation: Grow a fresh overnight culture of the test microorganism in its appropriate liquid medium. Adjust the culture to a final concentration of approximately 1 x 10⁶ CFU/mL.[10]
-
Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Create a two-fold serial dilution of the Farnesol stock solution across the plate, leaving control wells with no Farnesol.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. The final volume in each well should be 200 µL.[10]
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal growth temperature for the microorganism (e.g., 37°C).[11]
-
Washing: Carefully discard the contents of the wells. Wash the wells three times with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.[12]
-
Fixation: Dry the plate, for instance by incubation at 60°C for 60 minutes, to fix the biofilms.[12]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[11]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[11]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 595 nm using a microplate reader.[12]
-
Analysis: The MBIC is defined as the lowest concentration of Farnesol that shows a significant reduction in biofilm formation compared to the control.
Protocol 2: Biofilm Disruption Assay (For Pre-formed Biofilms)
This protocol assesses the ability of Farnesol to eradicate established biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: Prepare and inoculate a 96-well plate as described in Protocol 1 (Steps 1-3, but without adding Farnesol).
-
Incubation: Incubate the plate for 24 hours to allow for mature biofilm formation.[13]
-
Treatment: After incubation, remove the culture medium and gently wash the wells with PBS to remove planktonic cells. Add 200 µL of fresh medium containing serial dilutions of Farnesol to the wells with the pre-formed biofilms.
-
Second Incubation: Incubate the plate for an additional 24 hours.[13]
-
Quantification: Following the second incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (Steps 5-11).
Protocol 3: Colony Forming Unit (CFU) Viability Assay
This protocol quantifies the number of viable cells within a biofilm after treatment with Farnesol.
Materials:
-
Biofilms grown in 96-well plates (as in Protocol 2)
-
Sterile PBS
-
Pipette tips for scraping
-
Microcentrifuge tubes
-
Vortex mixer
-
Agar plates suitable for the test microorganism
-
Incubator
Procedure:
-
Biofilm Treatment: Grow and treat biofilms with Farnesol as described in the Biofilm Disruption Assay.
-
Washing: After treatment, discard the medium and wash the biofilms three times with sterile PBS.
-
Biofilm Disruption: Add 200 µL of sterile PBS to each well. Vigorously scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm.[10]
-
Homogenization: Transfer the resulting cell suspension to a microcentrifuge tube. Vortex vigorously for 1-2 minutes to break up cell clumps and create a homogenous suspension.
-
Serial Dilution: Perform a 10-fold serial dilution of the cell suspension in sterile PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at the optimal temperature until colonies are visible (typically 24-48 hours).
-
Enumeration: Count the colonies on the plates and calculate the number of CFU per mL of the original suspension. Compare the CFU counts from Farnesol-treated biofilms to untreated controls. A significant reduction indicates bactericidal or fungicidal activity.[14]
Conclusion
Farnesol demonstrates significant potential as a long-acting anti-biofilm agent against a broad spectrum of clinically relevant pathogens. Its ability to both inhibit the formation of new biofilms and disrupt existing ones, coupled with its synergistic effects with conventional antibiotics, makes it a compelling candidate for further development. The protocols outlined in this document provide a standardized framework for researchers to evaluate the efficacy of Farnesol and similar compounds in their own experimental settings. Further research, particularly focusing on encapsulation and delivery systems, may help overcome challenges like its hydrophobicity and enhance its bioavailability and prolonged action in clinical applications.[1][2]
References
- 1. Farnesol: An approach on biofilms and nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Quorum Sensing Molecule Farnesol on Mixed Biofilms of Candida albicans and Staphylococcus aureus [mdpi.com]
- 8. Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesol Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Antibiofilm Activity [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Dalbavancin in Osteomyelitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of dalbavancin in preclinical osteomyelitis models. This document details experimental protocols and summarizes key quantitative data to facilitate further investigation into the efficacy and pharmacokinetics of this long-acting lipoglycopeptide antibiotic.
Introduction
Osteomyelitis is a severe and debilitating bone infection that often requires prolonged antimicrobial therapy and surgical intervention.[1] Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), is the most common pathogen implicated in chronic osteomyelitis.[1][2] this compound, a second-generation lipoglycopeptide, presents a promising therapeutic option due to its potent activity against a broad spectrum of Gram-positive bacteria, including MRSA, and its extended plasma half-life that allows for infrequent dosing.[2][3][4] This document outlines methodologies for evaluating this compound in established animal models of osteomyelitis, focusing on its efficacy against planktonic bacteria and biofilms, as well as its pharmacokinetic profile in bone tissue.
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic parameters of this compound in various osteomyelitis models and in vitro biofilm studies.
Table 1: Efficacy of this compound in Animal Models of Osteomyelitis
| Animal Model | Pathogen | This compound Regimen | Comparator Regimen | Outcome Measure | Key Findings | Reference |
| Rat (Implant-Related Osteomyelitis) | MRSA | 20 mg/kg loading dose, then 10 mg/kg daily for 4 weeks | Vancomycin (50 mg/kg twice daily) | Quantitative bacterial cultures of osseous tissue | This compound was as effective as vancomycin; both were superior to no treatment but demonstrated limited efficacy. | [3] |
| Rabbit (Endocarditis Model) | S. aureus | 10 mg/kg once daily for 4 days or a single 40 mg/kg dose | - | Bacterial counts in vegetations | Both this compound regimens were active against S. aureus. The once-daily regimen was at least as effective as a standard vancomycin regimen. | [5] |
Table 2: Pharmacokinetics of this compound in Bone and Synovial Fluid
| Study Population | This compound Dose | Tissue | Concentration at 12 hours | Concentration at 14 days | Reference |
| Humans (undergoing orthopedic surgery) | 1000 mg IV (single dose) | Cortical Bone | 6.3 µg/g | 4.1 µg/g | [6][7] |
| Humans (undergoing orthopedic surgery) | 1000 mg IV (single dose) | Synovial Fluid | 22.9 µg/mL | 6.2 µg/mL | [2] |
Table 3: In Vitro Anti-Biofilm Activity of this compound against MRSA
| Study Design | Strains | Key Metric | Finding | Reference |
| Biofilm Eradication | 33 MRSA isolates from bone infections | Minimum Biofilm Eradication Concentration (MBEC) | MBEC values up to 0.4 µg/mL demonstrated activity against most pre-established adhered cells and 24h old biofilms. | [8][9] |
| Biofilm Inhibition | MRSA | Minimum Inhibitory Concentration (MIC) | This compound inhibited the growth of 54.6% of strains at 0.05 µg/mL and 52% at 1 µg/mL. | [8][9] |
Experimental Protocols
Rat Model of Implant-Associated Osteomyelitis
This protocol is adapted from studies evaluating the efficacy of this compound in a clinically relevant model of implant-related MRSA osteomyelitis.[3]
Objective: To assess the in vivo efficacy of this compound compared to standard therapy in a rat model of chronic osteomyelitis.
Materials:
-
Sprague-Dawley rats
-
Clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA)
-
Kirschner wires (K-wires)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
This compound for injection
-
Vancomycin for injection
-
Sterile saline
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Infection Induction:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the proximal tibia and drill a hole through the cortex.
-
Inoculate the medullary cavity with a clinical MRSA isolate.
-
Insert a sterile K-wire into the inoculated hole to serve as a foreign body.
-
Close the surgical site.
-
Allow the infection to establish for a period of four weeks to ensure the development of chronic osteomyelitis.
-
-
Treatment Regimen:
-
After the 4-week infection period, randomize the animals into treatment and control groups.
-
This compound Group: Administer a loading dose of 20 mg/kg this compound, followed by 10 mg/kg daily for 4 weeks.
-
Vancomycin Group: Administer 50 mg/kg vancomycin twice daily for 4 weeks.
-
Control Group: Administer sterile saline (no treatment).
-
-
Outcome Assessment:
-
Twenty-four hours after the final treatment dose, euthanize the animals.
-
Aseptically harvest the tibiae and K-wires.
-
Homogenize the bone tissue and sonicate the K-wires to dislodge biofilm bacteria.
-
Perform quantitative bacterial cultures by plating serial dilutions of the bone homogenate and sonicate on TSA plates.
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load in the bone and on the implant.
-
In Vitro Biofilm Susceptibility Testing
This protocol provides a method to determine the minimum biofilm eradication concentration (MBEC) of this compound against MRSA isolates.[8][9]
Objective: To evaluate the in vitro activity of this compound on pre-established MRSA biofilms.
Materials:
-
MRSA isolates from clinical specimens (e.g., bone infections)
-
96-well microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound stock solution
-
Crystal Violet stain
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow MRSA isolates overnight in TSB.
-
Dilute the bacterial culture and add to the wells of a 96-well microtiter plate.
-
Incubate the plate for 24 hours to allow for biofilm formation.
-
-
Antimicrobial Challenge:
-
After incubation, gently wash the wells to remove planktonic (free-floating) bacteria, leaving the adhered biofilm.
-
Add fresh TSB containing serial dilutions of this compound to the wells.
-
Incubate the plate for another 24 hours.
-
-
MBEC Determination:
-
Following the treatment incubation, wash the wells again.
-
Add fresh TSB to each well and sonicate the plate to detach the remaining viable bacteria from the biofilm.
-
Transfer the contents of each well to a new microtiter plate and incubate to assess bacterial growth.
-
The MBEC is defined as the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.
-
Visualizations
Caption: Workflow for evaluating this compound in a rat model of implant-associated osteomyelitis.
Caption: Protocol for determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound.
References
- 1. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound for treatment of implant-related methicillin-resistant Staphylococcus aureus osteomyelitis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Narrative Review on the Role of this compound in the Treatment of Bone and Joint Infections [mdpi.com]
- 5. Activities of this compound In Vitro and in a Rabbit Model of Experimental Endocarditis Due to Staphylococcus aureus with or without Reduced Susceptibility to Vancomycin and Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Narrative Review on the Role of this compound in the Treatment of Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-biofilm activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) isolated from human bone infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Dalbavancin In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental design considerations for conducting in vivo efficacy studies of Dalbavancin, a long-acting lipoglycopeptide antibiotic. The information is intended to guide researchers in establishing robust animal models to evaluate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound against clinically relevant Gram-positive pathogens.
Introduction to this compound In Vivo Studies
This compound is characterized by its potent bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and a uniquely prolonged plasma half-life.[1][2] These properties allow for infrequent, high-dose administration regimens.[1][3] In vivo studies are crucial to understanding its efficacy, which is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4][5][6] Animal models are essential for determining appropriate dosing schedules and predicting clinical success in humans.[3][7]
Key Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
Understanding the PK/PD relationship of this compound is fundamental to designing effective in vivo studies. The primary parameter associated with this compound's efficacy is the fAUC/MIC ratio.
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters for this compound
| Parameter | Description | Target Value for S. aureus | Citation |
| fAUC/MIC | Ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration. This is the best predictor of efficacy. | >27.1 for stasis, >53.3 for 1-log kill, >111.1 for 2-log kill | [6][8] |
| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. This compound has a prolonged half-life. | 7.6 to 13.1 hours in mice | [1][2] |
| Protein Binding | The extent to which a drug binds to plasma proteins. This compound is highly protein-bound. | ~98.4% in mouse serum | [1][2] |
| Cmax/MIC | Ratio of the maximum serum concentration to the MIC. Also correlates with efficacy. | R² = 90% for S. pneumoniae, 57% for S. aureus | [1][2] |
Experimental Protocols for In Vivo Efficacy Models
Several animal models have been successfully used to evaluate the in vivo efficacy of this compound. Below are detailed protocols for commonly employed models.
Neutropenic Murine Thigh Infection Model
This model is a standard for assessing the efficacy of antibiotics against localized bacterial infections in an immunocompromised host.
Protocol:
-
Animal Preparation: Use female ICR Swiss mice (or a similar strain), typically weighing 22-25g.
-
Induction of Neutropenia: Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection). This renders the mice neutropenic for approximately 5 days.
-
Inoculum Preparation: Prepare a bacterial suspension of the desired strain (e.g., S. aureus or S. pneumoniae) from a fresh culture. Adjust the concentration to achieve a final inoculum of approximately 10^6 to 10^7 colony-forming units (CFU) in 0.1 mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound intravenously (IV) via the lateral tail vein. Dosing can be a single administration or a fractionated regimen to study PK/PD parameters.[1][2]
-
Efficacy Assessment: At various time points post-treatment (e.g., 24, 48, 72, 96 hours), euthanize groups of mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on appropriate agar plates.
-
Data Analysis: Calculate the change in log10 CFU per thigh over time compared to untreated controls.
Workflow for Neutropenic Murine Thigh Infection Model
Caption: Workflow of the neutropenic murine thigh infection model.
Rat Granuloma Pouch Infection Model
This model is useful for studying infections in a contained, exudate-filled space, mimicking an abscess.
Protocol:
-
Pouch Formation: In male Wistar rats (or a similar strain), create a subcutaneous air pouch on the back by injecting sterile air (e.g., 20 mL) followed by an irritant (e.g., 0.5% croton oil in sterile saline) to induce inflammation and fluid accumulation.
-
Infection: After pouch formation (typically 24-48 hours), inject the bacterial inoculum (e.g., MRSA) directly into the pouch fluid.
-
Treatment: Administer a single intravenous dose of this compound (e.g., 10 mg/kg) at a specified time post-infection.[9] Comparator antibiotics like vancomycin or linezolid can be used in other groups.[9]
-
Sampling: At various time points before and after treatment, collect small samples (e.g., 0.2 mL) of the pouch exudate for CFU enumeration.[9]
-
Pharmacokinetic Analysis: Plasma and pouch exudate samples can be collected to determine this compound concentrations and calculate penetration into the infection site.[9]
-
Data Analysis: Plot the bacterial counts (log10 CFU/mL) over time to assess the bactericidal activity and duration of effect.
Workflow for Rat Granuloma Pouch Model
Caption: Experimental workflow for the rat granuloma pouch infection model.
Rat Orthopedic Implant-Associated Infection Model
This model is critical for evaluating this compound's efficacy against biofilm-related infections, which are notoriously difficult to treat.
Protocol:
-
Animal Preparation: Use adult male Wistar rats.
-
Implant Surgery: Anesthetize the animal and perform a surgical procedure to place a sterile implant (e.g., a small titanium wire or pin) into a bone, such as the tibia.
-
Infection: Inoculate the implant site with a biofilm-forming bacterial strain (e.g., MRSA) either during the surgery or via a post-operative injection.
-
Treatment: Allow the biofilm to establish (e.g., 7-14 days). Then, initiate treatment with this compound, typically administered intravenously. The duration of treatment may be extended (e.g., 14 days) to assess biofilm eradication.[10]
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals. Aseptically remove the implant and surrounding bone tissue.
-
Biofilm Quantification: Use sonication to dislodge bacteria from the implant surface, followed by CFU enumeration to quantify the biofilm-associated bacteria. The surrounding bone can also be homogenized and plated to assess bacterial load in the tissue.[10]
-
Data Analysis: Compare the bacterial load (log10 CFU/implant and log10 CFU/gram of bone) between treated and untreated groups.
Logical Flow for Biofilm Eradication Study
Caption: Logical flow of an orthopedic implant biofilm infection study.
Summary of In Vivo Efficacy Data
The following tables summarize quantitative data from key in vivo studies, providing a reference for expected outcomes.
Table 2: Efficacy of this compound in the Rat Granuloma Pouch Model (vs. MRSA) [9]
| Treatment Group | Dose and Regimen | Bacterial Load Reduction (log10 CFU/mL) at 120h |
| This compound | 10 mg/kg, single IV dose | >2 |
| Vancomycin | 100 mg/kg, four IM doses | >2 |
| Vancomycin | 100 mg/kg, one or two IM doses | <2 (followed by regrowth) |
| Linezolid | 100-200 mg/kg, oral doses | Transient reduction (regrowth by 48h) |
Table 3: Efficacy of this compound in the Neutropenic Murine Thigh Model [1][2]
| Organism | This compound Dose (mg/kg) | Outcome |
| S. pneumoniae | ≥ 2.5 | Marked reduction in bacterial burden over 24h; dose-dependent suppression of regrowth up to 96h. |
| S. aureus | ≥ 20 | Less initial killing compared to S. pneumoniae, but prolonged suppression of regrowth. |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. The neutropenic murine thigh model is ideal for PK/PD parameter determination, while the rat granuloma pouch and orthopedic implant models are well-suited for assessing efficacy in abscess-like and biofilm-associated infections, respectively. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a comprehensive understanding of this compound's therapeutic potential.
References
- 1. In Vivo Pharmacodynamic Activity of the Glycopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacodynamic activity of the glycopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analysis of this compound in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound | Semantic Scholar [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-resistant Staphylococcus epidermidis in vivo selection following a prosthetic joint infection: phenotypic and genomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus in the Rat Granuloma Pouch Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Long-Acting Agents in the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute bacterial skin and skin structure infections (ABSSSI) represent a significant clinical challenge, often necessitating hospitalization for intravenous antibiotic therapy. The emergence of long-acting lipoglycopeptide antibiotics has revolutionized the management of these infections, offering the potential for outpatient treatment with single or infrequent dosing. This document provides detailed application notes and protocols for two such agents, dalbavancin and oritavancin, which are approved for the treatment of ABSSSI caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] These agents offer a promising alternative to traditional daily intravenous therapies, potentially reducing healthcare costs and improving patient compliance.[5]
Featured Long-Acting Agents
This compound
This compound is a second-generation, semi-synthetic lipoglycopeptide antibiotic.[1][6][7] Its prolonged half-life of approximately 14.4 days allows for once-weekly or single-dose administration.[1][8] this compound is indicated for the treatment of ABSSSI in adults and pediatric patients caused by susceptible isolates of Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and the Streptococcus anginosus group.[1][7][9]
Oritavancin
Oritavancin is a lipoglycopeptide antibiotic that exhibits concentration-dependent bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE).[10][11] Its exceptionally long terminal half-life of approximately 393 hours permits a single-dose intravenous administration for the complete course of therapy for ABSSSI.[3][10] Oritavancin is approved for treating ABSSSI in adults caused by susceptible isolates of Staphylococcus aureus (including methicillin-susceptible and -resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus dysgalactiae, the Streptococcus anginosus group, and vancomycin-susceptible isolates of Enterococcus faecalis.[12]
Mechanism of Action
Both this compound and oritavancin are lipoglycopeptides that primarily act by inhibiting bacterial cell wall synthesis. They bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall biosynthesis.[1][6][8][13][14] This disruption of the cell wall integrity leads to bacterial cell death. The lipophilic side chains of these molecules also anchor them to the bacterial cell membrane, enhancing their potency and contributing to their extended half-life.[1][13] Oritavancin has additional mechanisms of action, including disruption of bacterial membrane integrity and inhibition of RNA synthesis.[11]
Mechanism of action of long-acting lipoglycopeptides.
Quantitative Data Summary
Pharmacokinetic Properties
| Parameter | This compound | Oritavancin |
| Terminal Half-Life | ~333-405 hours (14-17 days)[2][8] | ~393 hours[3] |
| Protein Binding | ~93%[1][2] | ~85%[7] |
| Volume of Distribution | ~15 L[2] | ~1 L/kg[3] |
| Elimination | Renal and non-renal[8] | Primarily non-renal |
| Skin Penetration | High, with blister fluid concentrations reaching ~60% of plasma levels[6] | Good, with blister fluid concentrations around 20% of plasma levels[7] |
Clinical Efficacy in ABSSSI (Pivotal Phase 3 Trials)
| Endpoint | This compound (DISCOVER 1 & 2)[15] | Oritavancin (SOLO I & II)[16] | Comparator (Vancomycin +/- Linezolid) |
| Early Clinical Response (48-72h) | 79.7% | 82.3% (SOLO I), 80.1% (SOLO II) | 79.8% |
| Investigator-Assessed Clinical Cure (Post-Therapy) | 90.7% | 79.3% (SOLO I), 80.0% (SOLO II) | 92.1% |
| ≥20% Reduction in Lesion Area (48-72h) | Not Reported | 86.9% (SOLO I), 87.6% (SOLO II) | 82.7% (SOLO I), 82.9% (SOLO II) |
| Microbiological Success (MRSA) | Not Reported | 80.8% | 82.9% |
In Vitro Susceptibility (MIC90 in μg/mL)
| Organism | This compound | Oritavancin |
| Staphylococcus aureus (MSSA) | 0.06 | 0.06 |
| Staphylococcus aureus (MRSA) | 0.06[17] | 0.12[18] |
| Streptococcus pyogenes | ≤0.03 | 0.12 |
| Enterococcus faecalis (VSE) | 0.12 | 0.06 |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for this compound and Oritavancin
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing, with specific modifications for lipoglycopeptides.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Polysorbate 80 (P-80)
-
Dimethyl sulfoxide (DMSO)
-
This compound or Oritavancin analytical standard
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the antibiotic in DMSO.
-
Further dilute the stock solution in CAMHB to create a working solution.
-
-
Microtiter Plate Preparation:
-
Add CAMHB supplemented with 0.002% P-80 to all wells of a 96-well microtiter plate.[19][20] The P-80 is crucial to prevent the lipophilic antibiotic from adhering to the plastic wells.
-
Perform serial twofold dilutions of the antibiotic working solution across the plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Broth microdilution susceptibility testing workflow.
Clinical Trial Protocol for ABSSSI: Lesion Size Measurement
This protocol is based on the FDA guidance for developing drugs for ABSSSI.[1][6][13]
Objective: To assess the efficacy of a long-acting agent by measuring the change in lesion size at 48-72 hours post-treatment initiation.
Procedure:
-
Baseline Assessment (Day 1):
-
Identify the area of erythema, edema, and/or induration associated with the ABSSSI.
-
Using a flexible ruler, measure the longest head-to-toe length and the greatest perpendicular width of the lesion.
-
Alternatively, for more precise measurement, digital planimetry of a photograph of the lesion can be used.[22]
-
Document the baseline lesion area (length x width).
-
Record the patient's body temperature.
-
-
Follow-up Assessment (48-72 hours):
-
Re-measure the lesion area using the same technique as at baseline.
-
Record the patient's body temperature.
-
-
Primary Efficacy Endpoint Determination:
-
The primary endpoint is a composite of:
-
Cessation of spread or a ≥20% reduction in lesion area from baseline.[22]
-
Absence of fever (temperature <37.7°C).
-
No requirement for rescue antibiotic therapy.
-
-
Clinical trial workflow for ABSSSI lesion assessment.
Conclusion
This compound and oritavancin represent significant advancements in the treatment of ABSSSI. Their long-acting pharmacokinetic profiles allow for simplified dosing regimens that can facilitate outpatient management, reduce the need for indwelling catheters, and potentially decrease healthcare costs.[5][23] The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to evaluate and utilize these important therapeutic agents. Adherence to standardized protocols for both in vitro and clinical evaluation is essential for generating reliable and comparable data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. 1015. Real World Use of this compound and Oritavancin for Optimized Outpatient Antimicrobial Therapy in Patients Inappropriate for Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of this compound and impact on hospitalization and treatment costs in patients with ABSSSI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Guidance for Industry on Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Treatment; Availability [federalregister.gov]
- 7. drugs.com [drugs.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. journals.asm.org [journals.asm.org]
- 10. Federal Register :: Draft Guidance for Industry on Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Treatment; Availability [federalregister.gov]
- 11. Long-Term Pharmacokinetics of this compound in ABSSSI and Osteoarticular Settings: A Real-Life Outpatient Context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Oritavancin in Plasma and Skin Blister Fluid following Administration of a 200-Milligram Dose for 3 Days or a Single 800-Milligram Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. 1331: The SOLO Studies: A Single-Dose of Oritavancin (ORI) Compared to 7-10 Days of Vancomycin (VAN) in the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. liofilchem.net [liofilchem.net]
- 22. Comparison of Digital Planimetry and Ruler Technique To Measure ABSSSI Lesion Sizes in the ESTABLISH–1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting Dalbavancin assay interference in complex media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Dalbavancin assays in complex media.
Frequently Asked Questions (FAQs)
Q1: My this compound Minimum Inhibitory Concentration (MIC) values are much higher than expected and highly variable. What is the most common cause?
A1: The most frequent cause of artificially high and inconsistent this compound MIC values is the non-specific binding (NSB) of the drug to plastic surfaces used in assays, such as microtiter plates and pipette tips.[1][2] this compound is a lipoglycopeptide, and its hydrophobic nature leads it to adsorb to plastics, thereby reducing its effective concentration in the test medium.[2][3] This can result in a significant underestimation of the drug's potency, with MICs appearing up to 32-fold higher than they should be.[1]
Q2: How can I prevent this compound from binding to my lab plastics?
A2: The standard and recommended solution is to supplement your broth medium with the surfactant Polysorbate 80 (P-80 or Tween 80).[1][4][5] The Clinical and Laboratory Standards Institute (CLSI) mandates the inclusion of P-80 at a final concentration of 0.002% for this compound broth microdilution assays.[1][5] This concentration is optimal for preventing drug loss without affecting bacterial growth.[1] Some studies have also shown that using "non-specific binding" or certain polypropylene plates can mitigate this issue without the need for surfactants.[2]
Q3: I am having trouble dissolving the this compound powder. What is the correct procedure for preparing a stock solution?
A3: Due to its solubility properties, this compound powder should first be dissolved in 100% dimethyl sulfoxide (DMSO).[5][6] This ensures the drug is fully solubilized before being further diluted in aqueous media for your experiments. This is a critical first step for preparing stock and intermediate dilutions for a reference broth microdilution assay.[6]
Q4: I need to perform my assay in media containing serum. How will this affect my results?
A4: this compound is highly protein-bound (approximately 99%). The presence of serum in your culture medium will significantly decrease the concentration of free, active drug. This leads to an increase in the apparent MIC. Studies have shown that in the presence of 50% human serum, this compound MICs can be four- to eightfold higher than those measured in standard broth.[7] When designing experiments that include serum, this effect must be anticipated and accounted for in the interpretation of results.
Q5: Are there differences in results between broth microdilution and agar-based assays (e.g., agar dilution, MIC test strips)?
A5: Yes, the assay method can influence the results. This compound MICs determined by agar dilution have been shown to be higher than those from broth microdilution.[8] While MIC test strips are a valid alternative to broth microdilution, it is important to follow the manufacturer's instructions carefully.[9][10] For reporting purposes, it's crucial to specify the methodology used.
Q6: How stable is this compound in solution during a long-term experiment?
A6: this compound is thermally stable at core body temperature (37°C) for extended periods. Studies have shown no significant loss of potency in microbroth dilution assays after incubation at 37°C for up to four weeks.[11] For long-term storage of stock solutions, refer to the manufacturer's guidelines.
Data Summary Tables
Table 1: Effect of Polysorbate 80 (P-80) on this compound MICs
| Organism Group | P-80 Concentration | Fold-Decrease in MIC90 | Reference |
| Staphylococcus aureus | 0.002% | 32-fold | [4] |
| Coagulase-negative staphylococci | 0.002% | 16-fold | [4] |
| Enterococcus faecalis | 0.002% | 16-fold | [4] |
| Enterococcus faecium | 0.002% | 16-fold | [4] |
Table 2: Effect of 50% Human Serum on this compound Activity
| Parameter | Medium | Fold-Increase in Value | Reference |
| MIC | 50% Human Serum | 4- to 8-fold | [7] |
| MBC (Minimum Bactericidal Concentration) | 50% Human Serum | 1- to 2-fold | [7] |
Experimental Protocols
Reference Broth Microdilution (BMD) Method for this compound Susceptibility Testing
This protocol is adapted from CLSI guidelines and published reference methods.[1][5][6]
-
Preparation of this compound Stock Solution: a. Weigh the required amount of this compound powder. b. Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.
-
Preparation of Intermediate Dilutions: a. Perform serial dilutions of the primary stock solution in DMSO to create intermediate stocks.
-
Preparation of Final Microdilution Plates: a. Prepare cation-adjusted Mueller-Hinton Broth (or other appropriate complex medium) supplemented with Polysorbate 80 to achieve a final in-well concentration of 0.002% . b. Dispense the P-80 supplemented broth into the wells of a 96-well microtiter plate. c. Add the intermediate this compound dilutions (from step 2) to the appropriate wells to create the desired final concentration gradient.
-
Inoculum Preparation: a. Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in the appropriate broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Inoculate the prepared microdilution plates with the bacterial suspension. b. Include a growth control well (no drug) and a sterility control well (no bacteria). c. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient atmosphere.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visual Guides
Caption: Troubleshooting workflow for this compound MIC assays.
Caption: Mechanism of non-specific binding and surfactant prevention.
Caption: Factors influencing this compound assay results.
References
- 1. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for this compound, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Tolerability, Pharmacokinetics, and Serum Bactericidal Activity of Intravenous this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. liofilchem.net [liofilchem.net]
- 10. liofilchem.com [liofilchem.com]
- 11. This compound is thermally stable at clinically relevant temperatures against methicillin-sensitive Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in Dalbavancin stability for long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to Dalbavancin's stability in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound for experimental use.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in solution | Use of saline-based diluents.[1][2][3][4][5] | Use only 5% Dextrose Injection, USP for reconstitution and dilution.[2][3][5] Flush intravenous lines with 5% Dextrose Injection, USP before and after infusion if a common line is used.[1][2][4] |
| Incompatibility with other medications or electrolytes.[1][2][4] | Do not co-infuse this compound with other substances.[1][2][4] | |
| Use of citrate buffer.[6][7][8] | Use acetate buffer, as it does not cause precipitation.[6][7][8] | |
| Loss of potency or degradation | Suboptimal pH of the solution. | Maintain the pH of the solution between 4 and 5 for maximum stability.[9] |
| High storage temperature. | For long-term storage, keep the reconstituted and diluted solution refrigerated at 2 to 8 °C (36 to 46 °F).[1][2] For shorter periods (not exceeding 48 hours total from reconstitution to administration), storage at a controlled room temperature of 20 to 25 °C (68 to 77 °F) is acceptable.[1][2] | |
| Hydrolytic and oxidative stress.[10][11] | Prepare solutions fresh whenever possible. Protect from light.[6] Consider the use of stabilizing excipients like 2-hydroxypropyl-β-cyclodextrin (2HPβCD).[6][7][12] | |
| Foaming during reconstitution | Shaking the vial.[1][2] | To avoid foaming, gently swirl and invert the vial until the contents are completely dissolved. Do not shake.[1][2] |
| Inconsistent experimental results | Adsorption of this compound to labware.[13][14] | Consider pre-treating plasticware (e.g., centrifuge tubes, pipette tips) with a solution like Tween 80 (≥2%) to prevent drug loss.[14] |
| High protein binding in serum/plasma samples.[13][14] | Be aware of this compound's high protein binding (approximately 93-99%) when designing experiments involving biological matrices.[3][4][13][14] This may impact the quantification of free drug concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The major degradation pathway for this compound, particularly under thermal and acidic stress, is the hydrolysis of the glycosidic linkage. This results in the formation of its main degradation product, mannosyl aglycone (MAG).[9][10][12] this compound is also susceptible to degradation under oxidative and basic conditions, leading to the formation of other degradation products.[10][11]
Q2: What is the optimal pH for this compound stability in aqueous solutions?
A2: this compound exhibits maximum stability in the pH range of 4 to 5.[9] The degradation rate is highly dependent on pH, with increased degradation observed at more acidic or alkaline pH values.[9]
Q3: Can I use saline to dissolve or dilute this compound?
A3: No. Saline-based solutions must not be used as they can cause precipitation.[1][2][3][4][5] The recommended diluent for both reconstitution and further dilution is 5% Dextrose Injection, USP.[2][3][5]
Q4: How should I store reconstituted this compound for my experiments?
A4: Reconstituted vials and diluted solutions of this compound can be stored either refrigerated at 2 to 8 °C (36 to 46 °F) or at a controlled room temperature of 20 to 25 °C (68 to 77 °F).[1][2] The total time from reconstitution to the completion of administration should not exceed 48 hours.[1][2] Do not freeze the solutions.[1][2]
Q5: Are there any excipients that can enhance this compound's stability for long-term studies?
A5: Yes, studies have shown that 2-hydroxypropyl-β-cyclodextrin (2HPβCD) can significantly increase the stability of this compound in aqueous solutions, particularly in an acetate buffer.[6][7][12] 2HPβCD appears to form an inclusion complex with this compound, which slows the formation of the major degradant, mannosyl aglycone (MAG).[7][15]
Q6: What analytical methods are suitable for assessing this compound stability?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying this compound and identifying its degradation products.[6][12][13][15][16]
Data on this compound Stability
The following tables summarize quantitative data on this compound stability under various conditions.
Table 1: Stability of this compound in Different Buffers and Temperatures
| Buffer (10 mM) | Temperature | Duration | This compound Recovery (%) | Reference |
| Acetate (pH 4.5) | 55°C | 4 weeks | ~5% | [6] |
| Acetate (pH 4.5) with 5.5 mM 2HPβCD | 55°C | 4 weeks | 70% | [6] |
| Acetate (pH 4.5) | 40°C | 6 months | Not specified, but significant degradation observed. | [6] |
| Acetate (pH 4.5) with 2HPβCD (1:10 molar ratio) | 40°C | 6 months | ~80% (at 1 mg/mL) | [6][7] |
| Phosphate (pH 7.0) with 2HPβCD and Mg²⁺ | 40°C | 6 months | More stable than with other divalent ions. | [7][15] |
| Human Serum | Room Temperature | 96 hours | >90% | [13] |
| Human Serum | -20°C | 1 month | >90% | [13] |
| Human Serum | -80°C | >1 month | Stable | [13] |
Table 2: Effect of 2HPβCD on this compound Recovery at 55°C for 4 Weeks (in 10 mM Acetate Buffer, pH 4.5)
| 2HPβCD Concentration | This compound Recovery (%) | Reference |
| 0 mM (Control) | 5% | [6] |
| 0.6 mM | 65% | [6] |
| 5.5 mM | 70% | [6] |
| 55 mM | 68% | [6] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound for In Vitro Experiments
-
Under aseptic conditions, reconstitute a 500 mg vial of this compound powder with 25 mL of Sterile Water for Injection, USP, or 5% Dextrose Injection, USP, to yield a 20 mg/mL solution.[1][2]
-
To avoid foaming, gently swirl and invert the vial until the contents are fully dissolved. Do not shake. [1][2]
-
Visually inspect the reconstituted solution for particulate matter. The solution should be clear and colorless to yellow.[1][2]
-
Aseptically transfer the required volume of the 20 mg/mL reconstituted solution to a sterile container with 5% Dextrose Injection, USP, to achieve the desired final concentration (typically between 1 mg/mL and 5 mg/mL for infusion studies).[1][2]
-
If not used immediately, store the reconstituted or diluted solution at either 2 to 8 °C or 20 to 25 °C for no more than 48 hours.[1][2]
Protocol 2: Assessment of this compound Stability by HPLC
-
Preparation of Solutions: Prepare this compound solutions under the desired experimental conditions (e.g., different buffers, pH, temperature, presence of excipients).
-
Sampling: At specified time points, withdraw aliquots of the solutions.
-
Sample Preparation: Dilute the samples with an appropriate mobile phase to a concentration within the linear range of the HPLC assay.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is often used.
-
Detection: Monitor the UV absorbance at 280 nm.[6]
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve of known concentrations.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: Recommended workflow for preparing this compound solutions for experiments.
Caption: Logic of using 2-HPβCD and acetate buffer to stabilize this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. palmettoinfusion.com [palmettoinfusion.com]
- 6. Strategies to Stabilize this compound in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Degradation Kinetics Study of this compound Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide this compound using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of plasma protein binding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies To Stabilize this compound in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Dalbavancin Extraction from Tissue Samples for Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of dalbavancin from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound from tissue samples?
A1: The primary challenge is this compound's high affinity for plasma and tissue proteins. This strong binding can lead to poor recovery during the extraction process if not adequately addressed.
Q2: What are the recommended initial steps for processing different tissue types?
A2: Proper homogenization is crucial for effective extraction. The choice of method depends on the tissue type:
-
Soft Tissues (e.g., liver, kidney, spleen): Mechanical homogenization using a bead beater is generally effective.
-
Hard Tissues (e.g., bone): Cryogenic grinding (freeze-fracturing in liquid nitrogen) followed by bead beating is recommended to thoroughly disrupt the tissue matrix.
-
Fibrous Tissues (e.g., lung, heart): A combination of enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization using a bead beater is often necessary to break down the connective tissue.
Q3: Which extraction technique is most suitable for this compound in tissue homogenates?
A3: Protein precipitation is a widely used and effective method for extracting this compound from biological matrices. This technique involves adding a cold organic solvent to the tissue homogenate to denature proteins and release the drug into the solvent.
Q4: What are the recommended solvents for protein precipitation of this compound?
A4: A mixture of acetonitrile (ACN) and methanol (MeOH), typically in a 1:1 or similar ratio, is commonly used for the protein precipitation of this compound from plasma and can be adapted for tissue homogenates.
Q5: How can I minimize non-specific binding of this compound to labware?
A5: Non-specific binding to plasticware can be a source of analyte loss. Pre-treating pipette tips and collection tubes with a solution of a non-ionic surfactant like Tween 80 can help to reduce this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Incomplete tissue homogenization: The drug is trapped within the tissue matrix. 2. Strong protein binding: this compound is not efficiently released from tissue proteins. 3. Suboptimal extraction solvent: The chosen solvent is not effectively precipitating proteins or solubilizing this compound. 4. Non-specific binding to labware: Analyte is adsorbing to plastic surfaces. | 1. Optimize the homogenization technique based on the tissue type (see FAQs). Ensure complete disruption of the tissue. 2. Ensure the protein precipitation step is performed efficiently. Use a sufficient volume of cold organic solvent and vortex thoroughly. Consider adjusting the pH of the homogenization buffer to disrupt protein-drug interactions. 3. Experiment with different ratios of ACN:MeOH or try other organic solvents. Ensure the solvent is chilled to enhance protein precipitation. 4. Pre-treat plasticware with a non-ionic surfactant (e.g., Tween 80). |
| High Variability in Results | 1. Inconsistent homogenization: Different samples are not being processed uniformly. 2. Matrix effects: Co-extracted endogenous components from the tissue are interfering with the ionization of this compound in the mass spectrometer. | 1. Standardize the homogenization procedure, including time, speed, and sample-to-bead ratio (for bead beaters). 2. See the "Matrix Effects" troubleshooting section below. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | 1. Co-elution of phospholipids: Phospholipids from cell membranes are a common source of matrix effects. 2. Other endogenous matrix components: Salts, lipids, and other small molecules can interfere with ionization. | 1. Optimize chromatography: Modify the HPLC/UHPLC gradient to separate this compound from the phospholipid elution region. 2. Improve sample clean-up: Incorporate a solid-phase extraction (SPE) step after protein precipitation. Specific phospholipid removal cartridges (e.g., HybridSPE) can be very effective. 3. Use a suitable internal standard: A stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound analysis in tissue.
Table 1: this compound Concentrations in Human Tissues Following a Single 1000 mg IV Infusion
| Time Post-Infusion | Mean Concentration in Cortical Bone (µg/g) |
| 12 hours | 6.3 |
| 14 days | 4.1 |
Data from a study on this compound distribution in bone and articular tissue.
Table 2: Method Validation Parameters for this compound Quantification in Bone Tissue
| Parameter | Value |
| Validation Range | 0.20 to 25.0 µg/g of tissue |
This data indicates the quantifiable range of this compound in bone using a validated LC-MS/MS method.
Experimental Protocols
Protocol 1: General Tissue Homogenization
This protocol provides a general guideline for tissue homogenization. Optimization may be required for specific tissue types.
-
Preparation: Accurately weigh the frozen tissue sample.
-
Homogenization:
-
For soft tissues: Place the tissue in a 2 mL tube containing ceramic or stainless steel beads and an appropriate volume of homogenization buffer (e.g., phosphate-buffered saline, PBS). Homogenize using a bead beater until the tissue is completely disrupted.
-
For hard tissues: Cryogenically grind the frozen tissue into a fine powder using a mortar and pestle cooled with liquid nitrogen. Transfer the powder to a tube for subsequent bead beating with homogenization buffer.
-
For fibrous tissues: Incubate the tissue with an enzymatic digestion solution (e.g., collagenase in PBS) at 37°C until the tissue is softened. Then, proceed with bead beating.
-
-
Centrifugation: Centrifuge the homogenate to pellet any remaining cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for the subsequent extraction procedure.
Protocol 2: this compound Extraction via Protein Precipitation
This protocol describes a protein precipitation method for extracting this compound from tissue homogenate supernatant.
-
Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the tissue homogenate supernatant to a clean microcentrifuge tube.
-
Addition of Internal Standard: If using an internal standard, add the appropriate volume to the sample.
-
Protein Precipitation: Add at least three volumes of cold extraction solvent (e.g., 300 µL of ACN:MeOH 1:1, v/v) to the sample.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted this compound to a new tube for analysis or further clean-up.
Visualizations
Caption: Workflow for this compound extraction from tissue samples.
Caption: Logic diagram for troubleshooting low this compound recovery.
Technical Support Center: Dalbavancin Resistance and Cross-Resistance to Vancomycin
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and answering frequently asked questions related to dalbavancin resistance mechanisms and its cross-resistance with vancomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it differ from vancomycin?
A1: this compound, like vancomycin, is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1][2] However, this compound possesses a lipophilic side chain that anchors the molecule to the bacterial cell membrane, increasing its affinity for the target and its overall potency.[2] This structural difference contributes to its extended half-life and enhanced activity against many Gram-positive bacteria compared to vancomycin.[2]
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanisms of this compound resistance involve modifications of the drug's target site and alterations in cell wall metabolism. The most significant is the VanA-type resistance, mediated by the vanA gene cluster, which results in the production of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[3] This substitution dramatically reduces the binding affinity of glycopeptide antibiotics, including this compound.[3] Additionally, mutations in the two-component regulatory system walKR (also known as yycFG), which controls cell wall metabolism, have been frequently associated with reduced susceptibility to this compound and vancomycin.[4][5]
Q3: Is there cross-resistance between this compound and vancomycin?
A3: Yes, cross-resistance between this compound and vancomycin is a significant concern. Strains exhibiting VanA-type resistance are typically resistant to both vancomycin and this compound.[2][5] Furthermore, exposure to this compound can select for mutations in the walKR operon, which can lead to reduced susceptibility to both this compound and vancomycin.[4] This highlights the potential for this compound use to inadvertently promote vancomycin resistance.
Q4: Can this compound be effective against vancomycin-resistant enterococci (VRE)?
A4: The activity of this compound against VRE depends on the specific type of vancomycin resistance. This compound is generally not effective against enterococci expressing the VanA phenotype, which confers high-level resistance to both vancomycin and teicoplanin.[2] However, it may retain activity against enterococci with VanB or VanC phenotypes, which typically confer lower levels of vancomycin resistance and susceptibility to teicoplanin.[1]
Q5: What is the "seesaw effect" observed with this compound resistance?
A5: The "seesaw effect" refers to the phenomenon where the development of resistance to this compound and vancomycin is accompanied by increased susceptibility to other classes of antibiotics, particularly β-lactams.[4] This has been observed in some strains with mutations in the walKR operon. The underlying mechanism is thought to be related to alterations in cell wall metabolism that, while conferring glycopeptide resistance, render the bacteria more vulnerable to the action of β-lactam antibiotics.
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Determination
Issue 1: Inconsistent or higher-than-expected this compound MIC values.
-
Possible Cause A: Adherence of this compound to plastic surfaces in microtiter plates.
-
Solution: Supplement the broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) with 0.002% polysorbate-80 (P-80) to prevent the drug from binding to plastic.[6] This is a critical step for accurate this compound susceptibility testing.
-
-
Possible Cause B: Improper preparation of this compound stock solution.
-
Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the DMSO is of high quality and the stock solution is properly prepared and stored according to the manufacturer's instructions to avoid precipitation or degradation.
-
-
Possible Cause C: "Trailing" endpoints, where partial inhibition is observed over a range of concentrations.
-
Solution: Read the MIC at the lowest concentration that causes complete inhibition of visible growth. For MIC test strips, read the MIC at the point where the edge of the inhibition ellipse intersects the strip.[7] If trailing is persistent, consider repeating the assay and ensuring a standardized inoculum.
-
Issue 2: Discrepancies between broth microdilution and MIC test strip results.
-
Possible Cause A: Inoculum preparation and standardization.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the broth microdilution wells or a confluent lawn on the agar plate for the MIC test strip.[7]
-
-
Possible Cause B: Reading the MIC test strip incorrectly.
-
Solution: Read the MIC value at the point of complete inhibition of growth. Always round up to the next two-fold dilution when the intersection falls between markings.[7]
-
-
Possible Cause C: For certain organisms like MRSA, MIC test strips may show limitations.
-
Solution: If a this compound MIC of 0.25 µg/mL is obtained for MRSA using an MIC test strip, it is recommended to confirm the result with a reference method like broth microdilution to avoid potential discrepancies.[8]
-
Time-Kill Assays
Issue: Lack of bactericidal activity or paradoxical effects observed in time-kill curves.
-
Possible Cause A: Suboptimal drug concentration or unstable drug over the course of the experiment.
-
Solution: Ensure that the this compound concentrations used are appropriate for the expected MIC of the organism. Due to its long half-life, this compound is generally stable in culture medium, but for prolonged experiments, refreshing the medium with the antibiotic may be considered.
-
-
Possible Cause B: The "Eagle effect" or paradoxical killing, where higher concentrations of the antibiotic show less bactericidal activity.
-
Solution: Test a wider range of this compound concentrations, including those below and above the MIC. If a paradoxical effect is observed, it should be noted as a characteristic of the drug-organism interaction under the tested conditions.
-
-
Possible Cause C: Biofilm formation in the assay tubes.
-
Solution: Use appropriate plasticware and consider including a step to dislodge any adherent cells (e.g., vortexing) before plating for colony counts to ensure an accurate assessment of the total viable cell population. For specific biofilm time-kill assays, specialized systems are recommended.[9]
-
Quantitative Data Summary
Table 1: this compound and Vancomycin MICs for Various Bacterial Species
| Bacterial Species | Resistance Phenotype | This compound MIC50/MIC90 (µg/mL) | Vancomycin MIC50/MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 / 0.06 | 0.5 / 1 | [10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.03 / 0.06 | 1 / 1 | [10] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.06 / 0.125 | 2 / 4 | [10] |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.03 / 0.06 | 1 / 2 | [5] |
| Enterococcus faecium | Vancomycin-Susceptible | 0.06 / 0.125 | 1 / 2 | |
| Enterococcus faecium | VanA-positive (VRE) | >8 / >8 | >256 / >256 | |
| Enterococcus faecium | VanB-positive (VRE) | 0.06 / 0.125 | 16 / 64 |
Table 2: Impact of walKR Mutations on this compound and Vancomycin MICs in S. aureus
| Strain Background | Mutation | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference(s) |
| MRSA | Wild-type | 0.06 | 1 | [4] |
| MRSA | walK mutant | 4 - 8 | 8 - 16 | [4] |
| MRSA | walR mutant | 2 - 4 | 4 - 8 | [4] |
Experimental Protocols
Broth Microdilution for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate-80 (P-80)
-
This compound powder and DMSO for stock solution
-
Bacterial isolate grown overnight on an appropriate agar plate
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 1280 µg/mL).
-
Prepare this compound Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB supplemented with 0.002% P-80 to achieve the desired final concentrations in the microtiter plate (e.g., 0.008 to 8 µg/mL).
-
Prepare Inoculum: Suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the appropriate this compound working solution and 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. The final inoculum concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Assay for this compound
Materials:
-
Sterile culture tubes
-
CAMHB supplemented with 0.002% P-80
-
This compound stock solution
-
Bacterial isolate grown to logarithmic phase
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Inoculum: Grow the test organism in CAMHB to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed CAMHB with 0.002% P-80 to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Test Tubes: Prepare a series of tubes containing CAMHB with 0.002% P-80 and various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: VanA-type resistance signaling pathway.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships in this compound resistance development.
References
- 1. In vitro time-kill kinetics of this compound against Staphylococcus spp. biofilms over prolonged exposure times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidose this compound Population Pharmacokinetic Analysis for Prolonged Target Attainment in Patients Requiring Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exposure in vitro selects for this compound-non-susceptible and vancomycin-intermediate strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A defect in cell wall recycling confers antibiotic resistance and sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activity and Resistance Development Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liofilchem.net [liofilchem.net]
- 7. liofilchem.com [liofilchem.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. jmilabs.com [jmilabs.com]
Addressing variability in Dalbavancin minimum inhibitory concentration (MIC) testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Dalbavancin minimum inhibitory concentration (MIC) testing. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC testing in a question-and-answer format.
Issue 1: Higher than expected this compound MIC values for quality control strains.
-
Question: My MIC values for quality control strains like Staphylococcus aureus ATCC 29213 are consistently higher than the expected range. What could be the cause?
-
Answer: This is a common issue primarily caused by the hydrophobic nature of this compound, which leads to its binding to plastic surfaces of microtiter plates and other labware.[1][2][3] This binding reduces the effective concentration of the drug in the test medium, resulting in artificially elevated MIC values.[1][4]
Troubleshooting Steps:
-
Incorporate Polysorbate-80 (P-80): The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of P-80 to the broth medium to prevent this compound from binding to plastic.[1][2][5] The recommended final concentration is 0.002%.[1][5]
-
Use the Correct Solvent: Ensure that Dimethyl sulfoxide (DMSO) is used as the primary solvent for preparing this compound stock solutions.[1][6]
-
Proper Material Preparation: Pre-exposing plastic materials to this compound without P-80 can lead to significant drug loss.[1] Prepare drug dilutions in tubes or plates that already contain the appropriate concentration of P-80.
-
Issue 2: Inconsistent or variable MIC results between experiments.
-
Question: I am observing significant variability in this compound MIC results for the same bacterial isolates across different experimental runs. How can I improve reproducibility?
-
Answer: Inconsistent results are often linked to variations in experimental conditions and adherence to protocol.
Troubleshooting Steps:
-
Standardize P-80 Concentration: Ensure a consistent final concentration of 0.002% P-80 in all wells containing this compound.[1][5] Inconsistent P-80 concentrations can lead to variable MICs.[1]
-
Follow Standardized Protocols: Strictly adhere to established protocols from CLSI or EUCAST for broth microdilution testing.[5][6] This includes inoculum preparation, incubation time, and temperature.
-
Quality Control: Always include reference quality control strains in each experiment to monitor for deviations.[5]
-
Issue 3: Discrepancies in MIC values between different testing methods.
-
Question: My this compound MIC results from agar dilution or Etest do not align with the results from broth microdilution. Why is this happening?
-
Answer: Different susceptibility testing methods can yield varying results for this compound due to its physicochemical properties.
Troubleshooting Steps:
-
Reference Method: Broth microdilution is the reference method for this compound MIC testing.[6][7] Agar-based methods like agar dilution and Etest may show poorer diffusion of the large this compound molecule, leading to discrepancies.[2][7]
-
Method-Specific Considerations: While Etest results for this compound have shown acceptable agreement with broth microdilution for some organisms, agar dilution has been noted to produce elevated MICs.[7] Be aware of the inherent biases of each method.
-
P-80 in Broth Microdilution: The addition of P-80 is critical for the accuracy of the broth microdilution method and is a key difference from standard agar-based protocols.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is Polysorbate-80 necessary for this compound MIC testing?
A1: this compound is a lipoglycopeptide antibiotic with a hydrophobic nature, causing it to adhere to plastic surfaces.[2][3] This non-specific binding reduces the available drug concentration in the testing medium, leading to falsely elevated MIC values.[1][4] Polysorbate-80, a surfactant, is added to the broth at a final concentration of 0.002% to prevent this binding and ensure accurate and reproducible MIC results.[1][5]
Q2: What is the recommended solvent for this compound?
A2: The recommended primary solvent for preparing this compound stock solutions is Dimethyl sulfoxide (DMSO).[1][6]
Q3: What are the CLSI and EUCAST recommended methods for this compound susceptibility testing?
A3: Both CLSI and EUCAST recommend the broth microdilution method for determining this compound MICs.[5][6][8] These guidelines specify the use of cation-adjusted Mueller-Hinton broth supplemented with a final concentration of 0.002% Polysorbate-80.[2][5]
Q4: Can I use agar dilution or disk diffusion for this compound MIC testing?
A4: While these methods can be used, they are not the reference standards for this compound. The large size of the this compound molecule can lead to poor diffusion in agar, potentially affecting the accuracy of the results.[2][7] Broth microdilution is the preferred and most reliable method.[6][7]
Q5: How does the presence of lysed horse blood affect this compound MIC testing for streptococci?
A5: For testing fastidious organisms like streptococci, the medium is often supplemented with lysed horse blood. This supplement has been shown to have a surfactant-like effect, similar to P-80, which can help prevent the binding of lipoglycopeptides.[6][9] However, the standardized reference method for streptococci still includes both P-80 and lysed horse blood.[6]
Data Presentation
Table 1: Effect of Polysorbate-80 (P-80) on this compound MICs for S. aureus
| P-80 Concentration | Impact on S. aureus MICs | Reference |
| Without P-80 | MICs elevated ≥32-fold with extensive plastic exposure. | [1] |
| With 0.002% P-80 | Consistent and reproducible MIC results. | [1] |
| ≤0.0002% and ≥0.2% | Higher MICs observed. | [1] |
Table 2: Comparison of this compound MIC Testing Methods
| Method | Agreement with Broth Microdilution | Key Considerations | References |
| Etest | 92.5% within ±1 log₂ dilution; 100% within ±2 log₂ dilutions. | Generally acceptable agreement. | [7] |
| Agar Dilution | 82% within ±1 log₂ dilution; 98% within ±2 log₂ dilutions. | Tends to produce elevated MICs. | [7] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration that allows for subsequent serial dilutions.
-
Ensure complete dissolution of the this compound powder.
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Medium Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, supplement with lysed horse blood.[6]
-
P-80 Addition: Add Polysorbate-80 to the CAMHB to achieve a final concentration of 0.002% in the wells of the microtiter plate.[1][5]
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the P-80 supplemented CAMHB in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Testing.
Caption: Troubleshooting Logic for Inaccurate this compound MIC Results.
References
- 1. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for this compound, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. safetyandquality.gov.au [safetyandquality.gov.au]
- 9. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liofilchem.net [liofilchem.net]
a powerful tool for routine therapeutic drug monitoring (TDM) of dalbavancin
Welcome to the technical support center for the routine therapeutic drug monitoring (TDM) of dalbavancin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is Therapeutic Drug Monitoring (TDM) for this compound recommended?
While not routinely indicated for short-term treatment of acute bacterial skin and skin structure infections (ABSSSIs), TDM is increasingly advised for off-label, long-term treatment of complex infections such as osteoarticular and/or periprosthetic joint infections[1][2][3][4][5]. Due to significant interindividual variability in plasma concentrations, TDM helps optimize dosing to maintain therapeutic levels, ensuring efficacy while minimizing potential toxicity[6].
Q2: What are the target therapeutic concentrations for this compound?
The most commonly targeted pharmacokinetic/pharmacodynamic (PK/PD) parameter is the trough concentration (Cmin)[6]. Most studies aim to maintain a Cmin above 8 µg/mL (or 8 mg/L) for staphylococcal infections[2][6][7][8][9]. This threshold is associated with a high likelihood of achieving the optimal PK/PD target (fAUC24h/MIC ratio > 111.1) against Staphylococcus aureus[9]. Some studies have also used thresholds of >4 mg/L[1].
Q3: When should samples for this compound TDM be collected?
For trough concentration (Cmin) monitoring, blood samples should be collected within a 1-hour time window before the next scheduled injection[1]. For measuring maximum concentration (Cmax), samples are typically collected 30 to 60 minutes after the end of the infusion[2].
Q4: What is the recommended dosing regimen for this compound when using TDM?
For complex infections requiring long-term treatment, an initial two-dose regimen of 1500 mg administered one week apart is common[6][10]. Subsequent doses and dosing intervals are then adjusted based on TDM results to maintain the target Cmin[6]. Dosing intervals can range from 26 to 69 days[2][5].
Q5: How does renal function affect this compound dosing and TDM?
This compound is primarily cleared renally[11]. While dose adjustments are not typically required for patients with mild to moderate renal impairment (creatinine clearance ≥ 30 mL/min), TDM is particularly advised for patients with renal failure and those undergoing long-term therapy to prevent drug accumulation[3][11][12]. For patients with a GFR < 30 mL/min, a reduced dose is often administered[1][12].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly Low this compound Concentrations | - Sample collection timing error (sample taken too early).- Errors in sample handling, storage, or preparation.- Patient-specific factors leading to rapid clearance.- Drug interaction (though this compound has low potential for CYP450 interactions)[12]. | - Verify the exact time of the last dose and sample collection.- Review sample collection and processing protocols. Ensure plasma is separated and frozen at -20°C or below[1][13].- Consider patient's renal function and other clinical factors that might influence drug clearance[6].- Re-assay a backup sample if available. |
| Unexpectedly High this compound Concentrations | - Sample collection timing error (sample taken too close to the infusion time).- Impaired renal function leading to drug accumulation.- Dosing error (overdose). | - Confirm sample collection time relative to the end of the infusion.- Assess the patient's renal function (e.g., eGFR)[1].- Review the prescribed and administered dose.- TDM-guided dose interval extension may be necessary[2][5]. |
| High Variability Between Replicate Measurements | - Inconsistent sample preparation (e.g., protein precipitation).- Issues with the analytical instrument (e.g., LC-MS/MS).- Sample contamination. | - Ensure consistent and thorough vortexing and centrifugation during sample preparation[1][10].- Perform instrument calibration and quality control checks.- Use fresh reagents and disposable tips to avoid cross-contamination. |
| Non-specific Binding During Sample Collection (Urine) | - this compound can bind to polypropylene urine collection containers, leading to falsely low measurements[14]. | - Add a surfactant like Triton X-100 to the urine collection vessels to prevent non-specific binding[14]. |
| Matrix Effects in LC-MS/MS Analysis | - Co-eluting endogenous substances from the plasma matrix can interfere with ionization, affecting the accuracy of quantification. | - Use a validated LC-MS/MS method with an appropriate internal standard (e.g., isotope-labeled this compound) to compensate for matrix effects[10][15].- Optimize chromatographic separation to isolate this compound from interfering matrix components[16]. |
Quantitative Data Summary
Table 1: this compound Plasma Concentrations from TDM Studies
| Parameter | Concentration Range (mg/L) | Mean ± SD (mg/L) | Study Population | Reference |
| Trough (Cmin) | 4.1 - 70.5 | 20.7 ± 14.0 | 81 patients on prolonged treatment | [1][7] |
| Trough (Cmin) | 5.3 - 57.3 | 19 ± 10 (Cmin-based TDM)16 ± 11 (Cmax-based TDM) | 37 patients with osteoarticular infections | [1] |
| Trough (Cmin) | 5 - 68 | - | 16 patients with chronic osteoarticular infections | [2][5] |
| Peak (Cmax) | 74.9 - 995.6 | 309.8 ± 158.4 | 81 patients on prolonged treatment | [1][7] |
Table 2: Dosing Information from TDM-Guided Therapy
| Dosing Regimen | Patient Population | Key Findings | Reference |
| 1500 mg initial dose, subsequent doses TDM-guided | 16 patients with chronic osteoarticular infections | Dosing intervals ranged from 26 to 69 days. | [2][5] |
| 1500 mg per injection, TDM-guided | 37 patients with osteoarticular infections | Cmax-based TDM led to longer dosing intervals (40 ± 10 days) compared to Cmin-based TDM (29 ± 14 days). | [1][7] |
| 1500 mg on day 1 and 7, subsequent doses TDM-guided | Patients with complex chronic infections | TDM-guided strategies were found to optimize dosing and maintain adequate plasma levels. | [6] |
Experimental Protocols
Methodology for this compound Quantification by LC-MS/MS
This protocol is a composite based on several validated methods[1][10][13][15].
1. Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3000 x g to separate plasma.
-
Store plasma samples frozen at -20°C or lower until analysis[1][13].
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 400 µL of a precipitation solution (e.g., methanol/acetonitrile 3:1 v/v) containing an internal standard (e.g., this compound-d6)[1][10].
-
Vortex the mixture for at least 15 seconds.
-
Centrifuge at 10,000 - 13,000 rpm for 5 minutes to pellet the precipitated proteins[1][10].
-
Transfer the clear supernatant for analysis. A dilution step with water (e.g., 1:3) may be performed before injection[1].
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
4. Quantification:
-
Create a calibration curve using standards of known this compound concentrations in a blank matrix (e.g., drug-free human plasma).
-
The linear range is typically validated from approximately 0.5 µg/mL to 500 µg/mL[13][14].
-
Quantify the this compound concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: A flowchart illustrating the key steps in the therapeutic drug monitoring (TDM) workflow for this compound.
Caption: A logical diagram for troubleshooting unexpected this compound TDM results.
References
- 1. Therapeutic Drug Monitoring of this compound in Real Life: A Two-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Proactive therapeutic monitoring of this compound concentrations in the long-term management of chronic osteoarticular/periprosthetic joint infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of this compound: A systematic review of strategies and clinical applications in the treatment of complex infections | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. Therapeutic Drug Monitoring of this compound in Real Life: A Two-Year Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4CPS-188 Therapeutic drug monitoring for this compound suppressive therapy: optimising infusion spacing based on minimum inhibitory concentration | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 9. Population Pharmacokinetic and Pharmacodynamic Analysis of this compound for Long-Term Treatment of Subacute and/or Chronic Infectious Diseases: The Major Role of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proactive Therapeutic Drug MONiToring to Guide Suppressive Antibiotic Therapy with this compound ( > 12 weeks) in Osteoarticular Infections (MONTALBANO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unmc.edu [unmc.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound: Quantification in human plasma and urine by a new improved high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of this compound in Long-Term Treatment of Subacute and/or Chronic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Quantification and Pharmacokinetic Study of Five Homologs of this compound in Rat Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
a need for diagnostic tests available in the community which can confirm the in vitro susceptibility
Welcome to the technical support center for community-based in vitro susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals working to make antimicrobial susceptibility testing (AST) more accessible in community and low-resource settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of implementing in vitro susceptibility testing in a community setting?
A1: Implementing AST in community or low-resource settings presents several unique challenges compared to a traditional laboratory.[1] Key issues include:
-
Limited Resources: Lack of financial resources, insufficient staffing, and a shortage of volunteers can hinder project implementation.
-
Infrastructure: Unreliable electricity, lack of refrigeration for reagents, and limited access to specialized laboratory equipment are significant hurdles.[2]
-
Training: Ensuring that healthcare workers are properly trained to perform the tests and interpret the results correctly is a major barrier, especially in remote areas.[3]
-
Cost: While the cost of some rapid diagnostic tests is decreasing, they can still be expensive for widespread use in resource-limited settings.[2]
-
Supply Chain: Maintaining a consistent supply of quality-controlled reagents and consumables can be difficult.
Q2: What are the key differences between traditional AST methods and rapid point-of-care (POC) tests?
A2: The primary differences lie in their turnaround time, complexity, and resource requirements. Traditional methods like Kirby-Bauer disk diffusion and broth microdilution are accurate but can take 24-48 hours to yield results and require a laboratory setting with trained personnel.[4] Rapid POC tests, on the other hand, are designed to be used at or near the patient, providing results in a much shorter timeframe (often within hours), and are generally easier to perform with minimal training.[5]
Q3: Can traditional AST methods like Kirby-Bauer be adapted for use in low-resource settings?
A3: Yes, with modifications. The Kirby-Bauer test, being relatively low-cost and reliant on visual interpretation, can be adapted. A modified, rapid Kirby-Bauer method has been developed that can provide results in 6-7 hours.[6][7] However, careful attention to standardization of inoculum density, media quality, and incubation conditions remains crucial for reliable results.[8]
Q4: What are common sources of error in point-of-care (POC) testing?
A4: Errors in POCT can occur at various stages of the testing process. The majority of errors are pre-analytical.[9] Common sources of error include:
-
Patient Misidentification: Manual entry of patient information can lead to typos and incorrect data association.[9]
-
Improper Specimen Collection: Incorrect lancing technique, using a previously punctured site, or excessive squeezing ("milking") of the puncture site can lead to inaccurate results.[9]
-
Sample Quality Issues: The presence of air bubbles in the sample or hemolysis can interfere with the test.[9]
-
Operator Error: Failure to follow the manufacturer's instructions precisely is a significant source of error.
-
Environmental Factors: Improper storage of test cartridges or use of expired reagents can lead to erroneous results.
Troubleshooting Guides
Troubleshooting Invalid Results in Phenotypic AST
This guide provides a systematic approach to troubleshooting common issues encountered during traditional phenotypic antimicrobial susceptibility testing.
Caption: A logical workflow for troubleshooting invalid antimicrobial susceptibility test results.
| Issue | Potential Cause | Recommended Action |
| No zone of inhibition | Resistant organism, inactive antimicrobial disks, incorrect inoculum. | Verify with a susceptible quality control strain. Check disk storage and expiration. Ensure inoculum matches 0.5 McFarland standard. |
| Zone sizes too large | Inoculum too light, antimicrobial disks too potent, incorrect reading. | Re-standardize inoculum. Use new lot of disks. Re-measure zones carefully. |
| Zone sizes too small | Inoculum too heavy, antimicrobial disks have lost potency, incorrect incubation time or temperature. | Re-standardize inoculum. Check disk storage and expiration. Verify incubation parameters. |
| Overlapping zones | Disks placed too close together on the agar plate. | Ensure disks are spaced adequately apart to allow for clear zone measurement. |
| Presence of colonies within the zone of inhibition | Mixed culture, resistant subpopulations (heteroresistance). | Check for purity of the culture. If pure, this may indicate heteroresistance. |
| Fuzzy or indistinct zone edges | Swarming of motile bacteria (e.g., Proteus spp.), prolonged incubation. | Re-examine after the recommended incubation period. For swarming organisms, interpretation can be challenging. |
Troubleshooting Common Errors with Rapid AST Devices
| Issue | Potential Cause | Recommended Action |
| Device fails to initialize or power on | Power supply issue, battery not charged. | Check power connection and outlet. Ensure the device has been charged according to the manufacturer's instructions. |
| Error message during self-test | Internal hardware or software issue. | Power cycle the device. If the error persists, contact technical support. |
| Test cartridge not recognized | Improper insertion of the cartridge, expired or damaged cartridge. | Re-insert the cartridge firmly. Check the expiration date and inspect the cartridge for any visible damage. |
| Insufficient sample volume error | Not enough sample was added to the cartridge. | Review the user manual for the correct sample volume and collection technique. Repeat the test with a new cartridge and a fresh sample. |
| Invalid or unexpected results | Improper sample collection, interfering substances in the sample, incorrect test procedure. | Ensure proper sample collection techniques are followed. Review patient medications for potential interferences. Carefully follow the step-by-step instructions in the user manual. Repeat the test. |
| Failure to connect to data management system | Network connectivity issue, incorrect configuration. | Check the network connection. Verify that the device is configured with the correct network settings. |
Experimental Protocols
Experimental Workflow for Community-Based AST
The following diagram outlines a generalized workflow for performing antimicrobial susceptibility testing in a community healthcare setting.
References
- 1. In low-resource nations, lack of diagnostics hampers fight against antimicrobial resistance | CIDRAP [cidrap.umn.edu]
- 2. Rapid diagnostics needed to curb antibiotic resistance [ghtcoalition.org]
- 3. clearstate.com [clearstate.com]
- 4. Frontiers | Modern Tools for Rapid Diagnostics of Antimicrobial Resistance [frontiersin.org]
- 5. A new point-of-care test for the rapid antimicrobial susceptibility assessment of uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Modified Kirby-Bauer Susceptibility Test with Single, High-Concentration Antimicrobial Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, modified Kirby-Bauer susceptibility test with single, high-concentration antimicrobial disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Dalbavancin-Resistant Staphylococcus epidermidis In Vivo Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo selection of dalbavancin-resistant Staphylococcus epidermidis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and S. epidermidis.
Issue 1: Unexpected Increase in this compound MIC in S. epidermidis Isolates
Q1: My S. epidermidis isolates, initially susceptible to this compound, are showing a significant increase in Minimum Inhibitory Concentration (MIC) after in vivo or in vitro exposure. What are the potential causes?
A1: An increase in this compound MIC is a primary indicator of emerging resistance. Several factors could be contributing to this observation in your experiments:
-
Selection of Pre-existing Resistant Subpopulations: The initial bacterial population may have contained a small fraction of resistant or hetero-resistant cells that were selected for under this compound pressure.[1][2]
-
Spontaneous Mutations: Prolonged exposure to this compound, even at sub-inhibitory concentrations, can drive the selection of spontaneous mutations that confer resistance.[1][2]
-
Genetic Adaptation: The primary reported mechanism for acquired this compound resistance in S. epidermidis involves mutations in the walK gene.[3][4][5][6] This gene is part of the essential WalKR two-component regulatory system that plays a critical role in cell wall biosynthesis.[6][7] Alterations in this system can lead to a thickened cell wall, reducing this compound's effectiveness.[7]
-
Cross-Resistance: Exposure to this compound can also select for cross-resistance to other glycopeptides like vancomycin and daptomycin.[7]
Q2: How can I determine if the observed increase in this compound MIC is due to a stable genetic change?
A2: To confirm that the increased MIC is a result of a stable genetic mutation and not a transient adaptation, you should perform the following steps:
-
Subculturing in Antibiotic-Free Media: Subculture the resistant isolates for several generations in a medium without this compound.
-
Re-testing MIC: After subculturing, re-determine the this compound MIC. If the MIC remains elevated, it suggests a stable, heritable resistance mechanism.
-
Whole-Genome Sequencing (WGS): WGS is the definitive method to identify genetic alterations. Compare the genome of the resistant isolate to the parental (susceptible) strain to identify mutations, particularly in the walK gene and other genes related to cell wall metabolism.[3][4][5][6]
Issue 2: Difficulty in Reproducing In Vivo Resistance Development in an In Vitro Model
Q3: I am trying to replicate the in vivo selection of this compound-resistant S. epidermidis in my lab but am not observing a consistent increase in MIC. What experimental parameters should I consider?
A3: Replicating in vivo resistance development in vitro can be challenging. Consider the following factors:
-
Antibiotic Concentration: The concentration of this compound is critical. Using a static concentration might not be as effective as a dynamic model that mimics the pharmacokinetic profile of the drug in a patient. Consider using a gradient of concentrations or a model that simulates the long half-life of this compound.
-
Duration of Exposure: The development of resistance in clinical settings has been observed over prolonged periods, sometimes months.[3][4] Your in vitro experiments may require extended incubation times to allow for the selection and growth of resistant mutants.
-
Bacterial Population Size: A larger initial inoculum increases the probability of pre-existing resistant subpopulations being present.
-
Growth Conditions: Factors such as the growth medium, temperature, and aeration can influence bacterial metabolism and the rate of mutation. Ensure these are optimized for S. epidermidis.
-
Biofilm Formation: S. epidermidis is a prolific biofilm former, a crucial factor in prosthetic joint infections where this compound resistance has been observed.[3] Incorporating a biofilm model into your in vitro experiments can more accurately reflect the in vivo environment and may be more conducive to resistance development. This compound has shown efficacy in reducing S. epidermidis in biofilms.[3]
Frequently Asked Questions (FAQs)
Q4: What is the primary molecular mechanism associated with this compound resistance in S. epidermidis?
A4: The most frequently cited mechanism is the mutation of the walK gene.[3][4][5][6] The WalKR two-component system is essential for the viability of staphylococci and regulates cell wall biosynthesis.[6][7] Mutations, such as deletions or amino acid changes in the WalK protein, are believed to lead to an increase in cell wall thickness, thereby conferring resistance to this compound and other glycopeptides.[7]
Q5: Is there evidence of cross-resistance between this compound and other antibiotics in S. epidermidis?
A5: Yes, studies have shown that the development of this compound resistance in S. epidermidis can be accompanied by increased MICs for vancomycin and daptomycin.[7] This is likely due to the shared mechanism of action of these drugs, which all target the bacterial cell wall.[1][7]
Q6: What are the typical this compound MIC values for susceptible and resistant S. epidermidis?
A6: For susceptible S. epidermidis, this compound MICs are generally low, often in the range of 0.006 to 0.125 mg/L.[1] In cases of in vivo selection of resistance, a 4-fold or greater increase in the MIC has been reported. For instance, an increase from an initial MIC of 0.032 mg/L has been observed.[3][4] An isolate with an MIC of 1.0 mg/L has been classified as resistant.[1]
Data Presentation
Table 1: Evolution of this compound MIC in a Clinical Case of S. epidermidis Prosthetic Joint Infection
| Time Point | This compound Administration | This compound MIC (mg/L) | Fold Increase in MIC |
| Baseline | Pre-treatment | 0.032 | - |
| Post 4 Injections | Over 6 months | ≥ 0.128 | ≥ 4-fold |
Data synthesized from a case report where a 4-fold increase in MIC was observed after four injections of 1500 mg IV this compound over a 6-month period.[3][4]
Table 2: In Vitro Selection of this compound Resistance in S. epidermidis
| Isolate Type | Initial this compound MIC (mg/L) | Post-exposure this compound MIC (mg/L) | Fold Increase in MIC |
| Patient Isolate P1 | 0.064 | - | - |
| Patient Isolate P3 (Day 28) | - | 1.0 | > 15-fold (from P1) |
Data from a case where this compound resistance emerged during treatment. Isolate P3 was cultured 28 days after the initial procedure.[1]
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against S. epidermidis.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture S. epidermidis on a non-selective agar plate (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.008 to 4 mg/L).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations
This protocol provides a general workflow for using WGS to identify mutations associated with this compound resistance.
-
Bacterial Culture and DNA Extraction:
-
Grow pure cultures of both the parental (susceptible) and the this compound-resistant S. epidermidis isolates.
-
Extract high-quality genomic DNA from each isolate using a commercial DNA extraction kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing to generate short-read data.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the reads into a draft genome or map the reads to a suitable S. epidermidis reference genome.
-
Variant Calling: Compare the sequencing data from the resistant isolate to that of the parental strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Annotation and Functional Analysis: Annotate the identified variants to determine the affected genes and predict the functional consequences of the mutations. Pay close attention to genes known to be involved in resistance, such as walK.[3][4][5][6]
-
Mandatory Visualization
Caption: In vivo selection of this compound-resistant S. epidermidis.
Caption: Workflow for identifying resistance mutations via WGS.
References
- 1. Emerging resistance in Staphylococcus epidermidis during this compound exposure: a case report and in vitro analysis of isolates from prosthetic joint infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging resistance in Staphylococcus epidermidis during this compound exposure: a case report and in vitro analysis of isolates from prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-resistant Staphylococcus epidermidis in vivo selection following a prosthetic joint infection: phenotypic and genomic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound-resistant Staphylococcus epidermidis in vivo selection following a prosthetic joint infection: phenotypic and genomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dalbavancin and Vancomycin Efficacy Against MRSA
In the ongoing battle against antimicrobial resistance, the comparative efficacy of novel antibiotics against established treatments is a critical area of research. This guide provides a detailed comparison of Dalbavancin, a second-generation lipoglycopeptide, and Vancomycin, a long-standing glycopeptide antibiotic, in their activity against Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical and in-vitro data, experimental methodologies, and mechanistic insights.
Executive Summary
This compound has emerged as a potent alternative to Vancomycin for treating serious infections caused by MRSA, particularly acute bacterial skin and skin structure infections (ABSSSIs). Clinical trials have demonstrated this compound's non-inferiority to Vancomycin, with the significant advantage of a much longer half-life allowing for once-weekly dosing.[1][2] In vitro studies consistently show that this compound is significantly more potent than Vancomycin against MRSA, exhibiting lower minimum inhibitory concentrations (MICs).[3][4] While both antibiotics share a primary mechanism of inhibiting bacterial cell wall synthesis, this compound possesses a lipophilic side chain that enhances its anchoring to the bacterial membrane, contributing to its increased potency.[2][3][4]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of this compound and Vancomycin against MRSA.
Table 1: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
| Study / Trial | Treatment Arms | Number of Patients | Clinical Response Rate (Early Clinical Response*) | MRSA-Specific Clinical Success | Reference |
| DISCOVER 1 & 2 (Pooled Analysis) | This compound | 659 | 79.7% | 90.6% | [1] |
| Vancomycin/Linezolid | 653 | 79.8% | 93.8% | [1] | |
| Pooled Analysis of 5 Studies | This compound | 36 | 92% (at End of Treatment) | - | [5] |
| Comparator (Vancomycin or Linezolid) | 23 | 78% (at End of Treatment) | - | [5] |
*Early clinical response was defined as cessation of spread of infection-related erythema plus absence of fever at 48-72 hours.[6]
Table 2: In Vitro Potency (Minimum Inhibitory Concentration - MIC)
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MRSA | This compound | 0.06 | 0.06 | [3][4] |
| Vancomycin | 1.0 | 1.0 | [3] | |
| MRSA (from skin infections) | This compound | - | 16-fold more potent than Vancomycin | [5] |
| Vancomycin | - | - | [5] | |
| All S. aureus | This compound | ≤ 0.007–0.125 (Range) | - | [7] |
| Vancomycin | 0.5 (MIC₅₀), 0.2 (MIC₉₀) | - | [8] |
Experimental Protocols
Clinical Trial Methodology: The DISCOVER Trials
The DISCOVER (this compound for Infections of the Skin Compared to Vancomycin at an Early Response) 1 and 2 trials were pivotal Phase 3, randomized, double-blind, non-inferiority studies.[1]
-
Patient Population: Adults with ABSSSI, including cellulitis, major cutaneous abscesses, or wound infections, with lesions of at least 75 cm² and signs of systemic infection.[6]
-
Treatment Regimens:
-
This compound group: 1 g of this compound intravenously on day 1, followed by 500 mg on day 8.[6]
-
Vancomycin group: 1 g (or 15 mg/kg) of vancomycin intravenously every 12 hours for at least 3 days, with an option to switch to oral linezolid (600 mg every 12 hours) to complete 10 to 14 days of therapy.[6]
-
-
Primary Endpoint: The primary efficacy outcome was early clinical response at 48 to 72 hours, defined as the cessation of the spread of infection-related erythema and the absence of fever.[6]
-
Non-inferiority Margin: The non-inferiority margin was set at 10%.[6]
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro potency of this compound and Vancomycin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinical MRSA isolates are used.
-
Media: Cation-adjusted Mueller-Hinton broth is the standard medium.[9] For this compound testing, the broth is often supplemented with 0.002% polysorbate-80 to prevent the drug from adhering to plastic test wells.[9]
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Procedure: Two-fold serial dilutions of the antibiotics are prepared in microtiter plates. The bacterial inoculum is added to each well.
-
Incubation: Plates are incubated at 35°C for 16 to 20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Animal Model of Infection: Rat Granuloma Pouch
This model allows for the in vivo evaluation of antibiotic efficacy at a localized infection site.
-
Model Creation: A pouch is formed on the back of a rat by injecting air followed by a sterile irritant (e.g., croton oil). This induces the formation of a granulomatous pouch.
-
Infection: A standardized inoculum of an MRSA strain is injected into the pouch.
-
Treatment: Antibiotics (this compound or Vancomycin) are administered intravenously or intramuscularly at various dosing regimens.[10]
-
Outcome Measures: Samples of the pouch exudate are collected at different time points to determine the number of viable bacteria (CFU/mL) and drug concentrations.[10]
Mechanisms of Action and Visualizations
Both this compound and Vancomycin inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[11][12][13] This prevents the transglycosylation and transpeptidation steps, which are essential for the integrity of the bacterial cell wall.[11][12] this compound's enhanced potency is attributed to its lipophilic side chain, which allows it to anchor to the bacterial cell membrane, increasing its affinity for the target and promoting dimerization.[2][3][4]
Caption: Mechanisms of action for Vancomycin and this compound.
Caption: Experimental workflow for comparing antibiotic efficacy.
Caption: Key parameters for the logical comparison of antibiotics.
References
- 1. infectioncontroltoday.com [infectioncontroltoday.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes in Patients with Staphylococcus aureus Bacteremia Treated with this compound in Clinical Trials | springermedizin.de [springermedizin.de]
- 6. This compound and Oritavancin Each Have Similar Efficacy to Vancomycin in Patients with Serious Bacterial Skin and Skin Structure Infections | EBM Focus [about.ebsco.com]
- 7. In Vitro Activity of this compound against Refractory Multidrug-Resistant (MDR) Staphylococcus aureus Isolates [mdpi.com]
- 8. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity and Resistance Development Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus in the Rat Granuloma Pouch Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Dalbavancin Versus Daptomycin: A Comparative Guide to In Vitro Activity Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of dalbavancin and daptomycin against various phenotypes of Staphylococcus aureus, a leading cause of bacterial infections globally. The emergence of drug-resistant strains, including methicillin-resistant S. aureus (MRSA), necessitates a thorough understanding of the potency of available antimicrobial agents. This document summarizes key experimental data, details testing methodologies, and visualizes experimental workflows to support research and development in this critical area.
Quantitative Data Summary
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound and daptomycin against S. aureus, including strains with resistance to other antibiotics. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Staphylococcus aureus Phenotype | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Daptomycin MIC50 (mg/L) | Daptomycin MIC90 (mg/L) | Reference(s) |
| All S. aureus | 0.03 | 0.03 | 0.25 | 0.5 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 0.06 | 0.06 | 0.5 | 1 | [2] |
| Daptomycin-Nonsusceptible S. aureus | 0.06 | 0.12 | - | - | [3][4] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.06 | 0.12 | 0.5 | 1 | [3][4] |
| Linezolid-Resistant S. aureus | 0.06 | 0.06 | 0.5 | 0.5 | [3][4] |
Table 1: Comparative In Vitro Activities of this compound and Daptomycin against Various S. aureus Phenotypes.
This compound consistently demonstrates lower MIC values compared to daptomycin against a broad range of S. aureus isolates, indicating greater in vitro potency.[1][3] Notably, this compound retains its activity against strains that have developed resistance to daptomycin and other antimicrobial agents.[3][4]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to ensure reproducibility and comparability. The primary method used for determining the MIC values is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07-A10)
This reference method is a cornerstone for antimicrobial susceptibility testing.
-
Inoculum Preparation: A standardized inoculum of the S. aureus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of this compound and daptomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[5]
-
Incubation: The prepared microdilution trays, containing the bacterial inoculum and the antimicrobial dilutions, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Quality Control: Concurrently with the clinical isolates, reference strains such as S. aureus ATCC 29213 are tested to ensure the accuracy and reliability of the results.[3][5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the in vitro activity of this compound and daptomycin against S. aureus.
Caption: Workflow for in vitro susceptibility testing.
Mechanism of Action
This compound is a lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursor.[6] This action is similar to that of vancomycin. Daptomycin, a cyclic lipopeptide, has a distinct mechanism of action that involves the calcium-dependent insertion into the bacterial cell membrane, leading to membrane depolarization and subsequent cell death.
The following diagram illustrates the logical relationship of their mechanisms of action.
Caption: Mechanisms of action for this compound and daptomycin.
References
- 1. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of this compound against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance has spurred the development of novel antibiotics with improved potency and pharmacokinetic profiles. Among these are the semisynthetic lipoglycopeptides, a class of potent antibiotics effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of dalbavancin, a lipoglycopeptide structurally related to teicoplanin, with other key members of its class, namely oritavancin and telavancin.
Executive Summary
This compound, oritavancin, and telavancin are potent lipoglycopeptide antibiotics with activity against a broad spectrum of Gram-positive bacteria.[1] While all three inhibit bacterial cell wall synthesis, oritavancin and telavancin possess a dual mechanism of action that also includes disruption of the bacterial cell membrane.[1] A key differentiator is their pharmacokinetic profile; the exceptionally long half-lives of this compound and oritavancin allow for infrequent, even single-dose, administration, offering a significant advantage in clinical practice.[1] Clinical trials have demonstrated the non-inferiority of these agents compared to standard therapies like vancomycin in treating acute bacterial skin and skin structure infections (ABSSSI).[2][3][4]
Mechanism of Action
The lipoglycopeptides share a common mechanism of inhibiting the transglycosylation and transpeptidation steps of peptidoglycan synthesis by binding to the D-alanyl-D-alanine terminus of the lipid II precursor.[1] However, there are key differences in their modes of action.
-
This compound: Primarily inhibits bacterial cell wall synthesis. Its lipophilic side chain anchors the molecule to the cell membrane, increasing its concentration at the site of action and enhancing its potency.[5]
-
Oritavancin: Exhibits a multi-faceted mechanism. In addition to inhibiting transglycosylation and transpeptidation, it disrupts the bacterial cell membrane integrity, leading to depolarization and increased permeability.[6][7] It can also inhibit bacterial RNA synthesis.[1][8]
-
Telavancin: Possesses a dual mechanism of action, inhibiting peptidoglycan synthesis and causing membrane depolarization.[9]
Comparative In Vitro Activity
The in vitro potency of these lipoglycopeptides varies against different Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for these agents against key clinical isolates.
| Antibiotic | S. aureus (MSSA) MIC range (μg/ml) | S. aureus (MRSA) MIC range (μg/ml) | S. aureus (MRSA) MIC90 (μg/ml) | Enterococcus faecalis (VSE) MIC50/90 (µg/mL) | Enterococcus faecium (VRE, VanA) MIC90 (>µg/mL) |
| This compound | 0.03 - 0.12 | 0.03 - 0.25 | 0.06 - 0.12[10] | 0.03/0.06 | >4[11] |
| Oritavancin | 0.008 - 0.12 | 0.004 - 0.25 | 0.06[12] | 0.03/0.03[12] | 0.25[12] |
| Telavancin | ≤0.015–1 | 0.03 - 1 | 0.25–0.5[13] | 0.12/0.25 | >2 |
| Vancomycin | 0.25 - 2 | 0.25 - 4 | 1.0 - 2.0[10][14] | 1/2 | >128 |
| Teicoplanin | 0.12 - 1 | 0.12 - 2 | ≤2/4[10] | 0.25/0.5 | >128 |
Clinical Efficacy: A Head-to-Head Look at Pivotal Trials
The clinical efficacy of this compound, oritavancin, and telavancin has been established in several large-scale clinical trials, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
This compound: The DISCOVER Trials
The DISCOVER 1 and 2 trials were identically designed Phase III studies that demonstrated the non-inferiority of this compound to vancomycin followed by oral linezolid for the treatment of ABSSSI.[15]
| Trial Outcome | This compound (n=659) | Vancomycin/Linezolid (n=653) |
| Early Clinical Response (48-72h) | 79.7%[16] | 79.8%[16] |
| Clinical Success at End of Therapy | 90.7%[17] | 92.1%[17] |
| Adverse Events | 32.8%[17] | 37.9%[17] |
| Discontinuation due to Adverse Events | 2.1%[17] | 2.0%[17] |
Oritavancin: The SOLO Trials
The SOLO I and II trials were pivotal Phase III studies that established the non-inferiority of a single 1200 mg intravenous dose of oritavancin compared to a 7-10 day course of vancomycin for ABSSSI.[4][18]
| Trial Outcome (SOLO II) | Oritavancin (n=503) | Vancomycin (n=502) |
| Primary Composite Endpoint (48-72h) | 80.1%[19] | 82.9%[19] |
| Investigator-Assessed Clinical Cure | 82.7%[19] | 80.5%[19] |
| ≥20% Reduction in Lesion Area (48-72h) | 85.9%[19] | 85.3%[19] |
Telavancin: The ATLAS and FAST 2 Trials
The efficacy of telavancin in cSSSI was demonstrated in the Phase III ATLAS trials and the Phase II FAST 2 study.
| Trial Outcome (ATLAS Pooled Data) | Telavancin (n=239 MRSA patients) | Vancomycin (n=262 MRSA patients) |
| Clinical Cure Rate (MRSA) | 87.0%[9] | 85.9%[9] |
| Trial Outcome (FAST 2) | Telavancin (n=100) | Standard Therapy (Vancomycin/Antistaphylococcal Penicillin) (n=95) |
| Clinical Cure Rate (Overall) | 96%[20] | 94%[20] |
| Microbiologic Eradication (MRSA) | 92%[20] | 68%[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the protocols for key experiments cited in the development of these lipoglycopeptides.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth microdilution MIC testing is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Drug Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Trial Design: A Workflow Example (SOLO Trials)
The workflow for the SOLO trials provides a representative example of the rigorous methodology employed in the clinical evaluation of these antibiotics.
SOLO Trial Protocol Overview: [21][22][23][24]
-
Study Design: Randomized, double-blind, multicenter, non-inferiority trials (SOLO I and SOLO II).
-
Patient Population: Adults with ABSSSI requiring at least 7 days of intravenous therapy.
-
Intervention: A single 1200 mg IV dose of oritavancin versus IV vancomycin (1 g or 15 mg/kg every 12 hours) for 7 to 10 days.
-
Primary Endpoint: A composite of cessation of spreading or decrease in lesion size, absence of fever, and no rescue antibiotic at 48-72 hours.
-
Secondary Endpoints: Investigator-assessed clinical cure 7-14 days after the end of treatment and a ≥20% reduction in lesion area at 48-72 hours.
Conclusion
This compound and its fellow lipoglycopeptides, oritavancin and telavancin, represent significant advancements in the treatment of serious Gram-positive infections. Their potent bactericidal activity, including against resistant strains like MRSA, and favorable pharmacokinetic profiles make them valuable additions to the antimicrobial armamentarium. The choice between these agents will depend on various factors, including the specific pathogen, the severity of the infection, and patient-specific considerations. The extended dosing intervals of this compound and oritavancin, in particular, offer a paradigm shift in the management of ABSSSI, potentially reducing hospitalization duration and improving patient convenience. As with all antimicrobials, continued surveillance and judicious use are paramount to preserving their efficacy for the future.
References
- 1. New lipoglycopeptides: a comparative review of this compound, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Oritavancin Each Have Similar Efficacy to Vancomycin in Patients with Serious Bacterial Skin and Skin Structure Infections | EBM Focus [about.ebsco.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Review of the Pharmacology of this compound and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. dovepress.com [dovepress.com]
- 18. researchcommons.acphs.edu [researchcommons.acphs.edu]
- 19. Single-dose oritavancin versus 7-10 days of vancomycin in the treatment of gram-positive acute bacterial skin and skin structure infections: the SOLO II noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Telavancin versus standard therapy for treatment of complicated skin and skin structure infections caused by gram-positive bacteria: FAST 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Single-Dose Oritavancin Treatment of Acute Bacterial Skin and Skin Structure Infections: SOLO Trial Efficacy by Eron Severity and Management Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. SOLO I and SOLO II Study Designs [kimyrsa.com]
Dalbavancin and Oxacillin: A Synergistic Alliance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A detailed comparison guide for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. While dalbavancin, a second-generation lipoglycopeptide antibiotic, exhibits potent activity against a broad spectrum of Gram-positive pathogens, including MRSA, research has unveiled a promising strategy to enhance its efficacy: combination therapy with β-lactam antibiotics such as oxacillin. This guide provides a comprehensive overview of the synergistic interactions between this compound and oxacillin, supported by experimental data, detailed methodologies, and mechanistic insights.
Evidence of Synergy: Quantitative Analysis
In vitro studies have consistently demonstrated that the combination of this compound and oxacillin exerts a synergistic effect against various strains of S. aureus, including those resistant to methicillin. This synergy is characterized by a significant reduction in the minimum inhibitory concentration (MIC) of this compound required to inhibit bacterial growth in the presence of sub-inhibitory concentrations of oxacillin.
Checkerboard Assay Results
Table 1: Illustrative Checkerboard Assay Results for this compound in Combination with Oxacillin against MRSA
| MRSA Strain | This compound MIC (μg/mL) | Oxacillin MIC (μg/mL) | This compound MIC in Combination (μg/mL) | Oxacillin MIC in Combination (μg/mL) | FIC Index | Interpretation |
| Strain A | 0.125 | 256 | 0.031 | 64 | 0.5 | Additive |
| Strain B | 0.0625 | 512 | 0.008 | 128 | 0.375 | Synergy |
| Strain C | 0.125 | 128 | 0.016 | 32 | 0.375 | Synergy |
| Strain D | 0.0625 | 256 | 0.016 | 64 | 0.5 | Additive |
Note: The data in this table is illustrative and based on reported trends. Actual values may vary between specific MRSA strains and experimental conditions.
Time-Kill Assay Findings
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial agents over time. In these assays, a synergistic interaction is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point. Studies have confirmed the synergy between this compound and oxacillin using this method[1].
Table 2: Representative Time-Kill Assay Data for this compound and Oxacillin against an MRSA Strain
| Time (hours) | Control (No Antibiotic) (log10 CFU/mL) | This compound (0.5 x MIC) (log10 CFU/mL) | Oxacillin (0.5 x MIC) (log10 CFU/mL) | This compound + Oxacillin (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 5.8 | 7.2 | 4.5 |
| 8 | 8.8 | 5.5 | 8.5 | 3.2 |
| 12 | 9.2 | 5.3 | 8.9 | < 2.0 |
| 24 | 9.5 | 5.1 | 9.1 | < 2.0 |
Note: This table presents hypothetical data to illustrate the expected outcome of a time-kill assay demonstrating synergy. The combination of this compound and oxacillin shows a significant reduction in bacterial viability compared to either drug alone.
Experimental Protocols
To ensure the reproducibility and validity of synergy testing, adherence to standardized protocols is crucial. The following sections detail the methodologies for checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is performed using a 96-well microtiter plate to test multiple concentrations of two antimicrobial agents, both alone and in combination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound and oxacillin stock solutions
-
MRSA isolate inoculum (adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Incubator (35°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the microtiter plate.
-
Prepare serial twofold dilutions of oxacillin in CAMHB along the x-axis of the plate.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls: Include wells with only the bacterial inoculum (growth control) and wells with medium alone (sterility control).
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FIC index is reported as the result for the combination.
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
Time-kill assays measure the rate of bacterial killing by antimicrobial agents over a specified period.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and oxacillin stock solutions
-
MRSA isolate inoculum (adjusted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL)
-
Incubator with shaking capabilities (35°C)
-
Apparatus for serial dilutions and colony counting (e.g., pipettes, sterile saline, agar plates)
Procedure:
-
Preparation of Test Tubes: Prepare tubes containing CAMHB with the desired concentrations of this compound alone, oxacillin alone, and the combination of both. Also include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.
-
Incubation: Incubate all tubes at 35°C with constant agitation.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is determined by comparing the reduction in bacterial count in the combination tube to the single-agent tubes.
Caption: Workflow for the time-kill synergy assay.
Proposed Mechanism of Synergy
The precise molecular mechanism underlying the synergistic interaction between this compound and β-lactams against MRSA is multifaceted and continues to be an area of active investigation. One prominent hypothesis involves the "seesaw effect," where reduced susceptibility to glycopeptides is associated with increased susceptibility to β-lactams, and vice versa. However, synergy has been observed even in the absence of this effect[2].
A more direct mechanistic explanation suggests that the binding of this compound to the bacterial cell wall precursors may induce conformational changes in penicillin-binding protein 2a (PBP2a), the key determinant of methicillin resistance in MRSA. This allosteric modulation could potentially expose the active site of PBP2a, making it more accessible and susceptible to inhibition by oxacillin. By working in concert, this compound weakens the cell wall, while oxacillin further disrupts its synthesis, leading to enhanced bactericidal activity.
Caption: Proposed mechanism of this compound-oxacillin synergy.
Conclusion
The synergistic interaction between this compound and oxacillin represents a promising therapeutic strategy to combat challenging MRSA infections. The experimental data from checkerboard and time-kill assays provide strong in vitro evidence for this enhanced activity. Understanding the detailed experimental protocols is essential for researchers aiming to validate and expand upon these findings. While the precise mechanism of synergy is still being fully elucidated, the current hypotheses provide a solid foundation for further investigation into optimizing combination therapies against multidrug-resistant pathogens. This guide serves as a valuable resource for the scientific community, fostering continued research and development in this critical area of infectious disease.
References
Comparative Efficacy of Dalbavancin, Vancomycin, and Daptomycin Alone and in Combination with Cefazolin Against Resistant Staphylococcus aureus
This guide provides a detailed comparison of the in vitro efficacy of dalbavancin, vancomycin, and daptomycin, both as monotherapies and in combination with cefazolin, against various resistant phenotypes of Staphylococcus aureus. The data presented is primarily drawn from a 2020 study by Smith et al. in Antibiotics, which evaluated these antimicrobial regimens against daptomycin non-susceptible (DNS) and vancomycin-intermediate S. aureus (VISA) strains.
Executive Summary
The combination of a beta-lactam antibiotic, such as cefazolin, with glycopeptides (vancomycin), lipopeptides (daptomycin), or lipoglycopeptides (this compound) has shown to enhance bactericidal activity against resistant S. aureus. Key findings from in vitro studies indicate that these combinations can lead to significant reductions in the minimum inhibitory concentrations (MICs) of the primary agents and result in more rapid and sustained bacterial killing. This compound, both alone and in combination with cefazolin, demonstrated robust and sustained bactericidal activity. The combinations of vancomycin or daptomycin with cefazolin also showed significant improvements in efficacy compared to monotherapy.
Data Presentation
Minimum Inhibitory Concentration (MIC) Data
The addition of cefazolin at its biological free peak concentration (26 mg/L) resulted in a notable reduction in the MICs of this compound, vancomycin, and daptomycin against various resistant S. aureus phenotypes.[1][2][3][4] The following table summarizes the fold reduction in MIC values observed in the presence of cefazolin.
| S. aureus Phenotype | Average Fold Reduction in this compound MIC with Cefazolin | Average Fold Reduction in Daptomycin MIC with Cefazolin | Average Fold Reduction in Vancomycin MIC with Cefazolin |
| MRSA, hVISA, VISA | 8-fold | 8-fold | 8-fold |
| DNS, DNS-VISA | 32-fold | 16-fold | 16-fold |
Data extracted from Smith et al. (2020).[2]
Time-Kill Analysis
Time-kill assays demonstrated that the combination therapies were both synergistic and bactericidal. The addition of cefazolin to this compound, vancomycin, or daptomycin resulted in a significant reduction in bacterial colony-forming units per milliliter (CFU/mL) compared to the most active single agent.
| Combination Therapy | Average Log10 CFU/mL Reduction from Most Active Single Agent |
| This compound + Cefazolin | 4.95 |
| Vancomycin + Cefazolin | 4.95 |
| Daptomycin + Cefazolin | 4.63 |
Data extracted from Smith et al. (2020).[2]
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
In a 7-day one-compartment PK/PD model using two DNS-VISA strains, the combination of daptomycin plus cefazolin and vancomycin plus cefazolin showed a significant improvement in bactericidal activity and overall reduction in CFU/mL compared to monotherapies.[1][2][4] this compound monotherapy demonstrated sustained bactericidal activity throughout the 168-hour model.[2] While the addition of cefazolin to this compound improved the time to bactericidal activity, this compound alone showed equal and more sustained overall activity compared to all other treatments.[1][2][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
-
Method: Broth microdilution was performed in 96-well plates according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Inoculum: An initial inoculum of approximately 10^6 CFU/mL was used.[2]
-
Combination Testing: this compound, vancomycin, and daptomycin were tested in combination with a fixed concentration of cefazolin at its biological free peak concentration of 26 mg/L.[2]
-
Quality Control: Staphylococcus aureus ATCC 29213 was used as the quality control strain.[2]
Checkerboard Assay for Synergy
A checkerboard assay is a common method to assess antibiotic synergy.[5][6][7]
-
Preparation: Two antibiotics are serially diluted in a 96-well plate, with one antibiotic diluted along the x-axis and the other along the y-axis.[6] This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[6]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[6]
-
Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[6][8][9]
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Analysis
Time-kill assays are performed to assess the bactericidal activity of antimicrobial agents over time.[10][11][12][13]
-
Inoculum: Experiments are initiated with a standardized bacterial inoculum, typically around 10^6 CFU/mL.[2]
-
Test Conditions: The assays are conducted in 24-well tissue culture plates in duplicate.[2] The following groups are typically tested: growth control, each antibiotic alone, and the combination of antibiotics.[2]
-
Drug Concentrations: In the Smith et al. study, this compound, vancomycin, and daptomycin were tested at 0.5 times their MIC for each organism in combination with cefazolin at its biological free peak concentration (26 mg/L).[2]
-
Sampling: Aliquots are removed at various time points (e.g., 0, 4, 8, 24 hours), serially diluted, and plated to determine the CFU/mL.[12]
-
Definitions:
Mandatory Visualizations
Mechanisms of Action
Caption: Mechanisms of action for vancomycin, this compound, cefazolin, and daptomycin.
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
References
- 1. This compound, Vancomycin and Daptomycin Alone and in Combination with Cefazolin against Resistant Phenotypes of Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Vancomycin and Daptomycin Alone and in Combination with Cefazolin against Resistant Phenotypes of Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. emerypharma.com [emerypharma.com]
A Comparative Analysis of Dalbavancin Versus Other Antimicrobial Options
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dalbavancin with other antimicrobial agents, focusing on its performance supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this long-acting lipoglycopeptide antibiotic.
Executive Summary
This compound, a second-generation lipoglycopeptide, offers a unique pharmacokinetic profile that allows for once-weekly or single-dose administration, presenting a potential advantage over daily-dosed antibiotics. Clinical trials have demonstrated its non-inferiority to standard-of-care treatments like vancomycin and linezolid for acute bacterial skin and skin structure infections (ABSSSI). Its efficacy is also being explored in more complex infections such as osteomyelitis and prosthetic joint infections. This guide synthesizes key data on its efficacy, safety, and microbiological spectrum in comparison to other antimicrobials.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from key clinical trials comparing this compound to other antimicrobial agents.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Table 1: Clinical Efficacy of this compound vs. Vancomycin/Linezolid in ABSSSI (DISCOVER 1 & 2 Pooled Analysis) [1][2][3][4][5]
| Outcome | This compound (n=659) | Vancomycin/Linezolid (n=653) | Difference (95% CI) |
| Early Clinical Response at 48-72h | 79.7% | 79.8% | -0.1% (-4.5 to 4.2) |
| Clinical Success at End of Therapy | 90.7% | 92.1% | -1.4% (not significant) |
Table 2: Clinical Efficacy of this compound vs. Linezolid in Complicated Skin and Skin Structure Infections (cSSSI) [6][7]
| Outcome | This compound | Linezolid |
| Clinical Success at Test-of-Cure | 88.9% | 91.2% |
| Microbiological Success (All Pathogens) | >85% | >85% |
| Microbiological Success (MRSA) | >85% | >85% |
Table 3: Adverse Events in ABSSSI Clinical Trials [1]
| Adverse Event | This compound | Vancomycin/Linezolid |
| Any Adverse Event | Lower Rate | Higher Rate |
| Nausea | 5.5% | Not specified |
| Headache | 4.7% | Not specified |
| Diarrhea | 4.4% | Not specified |
| Discontinuation due to AE | 2.1% | 2.0% |
A post-hoc analysis of three clinical trials indicated lower rates of nephrotoxicity with this compound compared to vancomycin in patients with ABSSSI.[8][9]
Osteomyelitis and Prosthetic Joint Infections (PJI)
Table 4: Clinical Outcomes of this compound vs. Standard of Care (SoC) in Osteomyelitis [10][11][12]
| Outcome | This compound | Standard of Care (SoC) | P-value |
| Treatment Failure | 21.4% | 23.3% | 0.81 |
| Hospital Length of Stay (days) | 5.2 | 7.2 | 0.01 |
| Infection-Related Readmission | 31% | 31.1% | 0.99 |
| Adverse Events | 21.4% | 36.7% | 0.08 |
Table 5: Clinical Outcomes of this compound vs. Standard of Care (SoC) in Gram-Positive Periprosthetic Joint Infections (PJI) [13][14]
| Outcome | This compound (n=24) | Standard of Care (SoC) (n=44) | P-value |
| Successful Outcome at 1 Year | 62.5% | 63.6% | 0.926 |
| Adverse Effects | 10.3% | 18.7% | 0.376 |
Experimental Protocols
DISCOVER 1 and 2 Trials (this compound for ABSSSI)
-
Study Design: Two identical, randomized, double-blind, double-dummy, non-inferiority Phase 3 trials.[1][2][3]
-
Patient Population: Adults with ABSSSI (cellulitis, major cutaneous abscess, or wound infection) with a lesion size of at least 75 cm², requiring at least 3 days of intravenous antibiotic therapy, and exhibiting at least one systemic sign of infection.[1][3] Patients who had received antibiotic treatment within one day prior to randomization were excluded.[3]
-
Intervention:
-
Primary Endpoint: Early clinical response at 48 to 72 hours, defined as cessation of the spread of infection-related erythema and the absence of fever.[1]
-
Secondary Endpoints: Investigator's assessment of clinical success at the end of therapy.[4]
This compound vs. Linezolid for Complicated Skin and Skin Structure Infections (cSSSI)
-
Study Design: A randomized, double-blind, non-inferiority Phase 3 trial.[6][7]
-
Patient Population: Patients with cSSSI known or suspected to involve MRSA.[6]
-
Intervention:
-
Primary Endpoint: Clinical success rates at the test-of-cure visit.[7]
-
Secondary Endpoints: Microbiological response at the end of therapy and at the test-of-cure visit.[6]
This compound for Osteomyelitis
-
Study Design: A randomized, open-label, comparator-controlled trial.[12]
-
Patient Population: Adults with a first episode of osteomyelitis confirmed by clinical symptoms, radiological findings, and elevated C-reactive protein.[12]
-
Intervention:
-
Primary Endpoint: Clinical response at day 42, defined as recovery without the need for additional antibiotics.[11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in Bacterial Cell Wall Synthesis.
Caption: Experimental Workflow of the DISCOVER 1 and 2 Clinical Trials.
Comparative Analysis
Mechanism of Action
This compound is a lipoglycopeptide antibiotic that disrupts bacterial cell wall biosynthesis.[15] Similar to vancomycin, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transpeptidation and preventing the cross-linking of the cell wall.[15][16] The lipophilic side chain of this compound anchors the molecule to the bacterial cell membrane, which enhances its potency and contributes to its long half-life.[15][16][17]
Microbiological Spectrum
This compound demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including:
-
Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains)[15]
-
Streptococcus pyogenes[15]
-
Streptococcus agalactiae[15]
-
Streptococcus anginosus group[15]
-
Vancomycin-susceptible Enterococcus faecalis
In vitro studies suggest that this compound is more potent than vancomycin against staphylococci.[17]
Pharmacokinetics
The most distinguishing feature of this compound is its extended half-life of approximately 170-210 hours, which allows for once-weekly or even single-dose administration.[17] It is highly protein-bound (approximately 93%) and has good tissue penetration, particularly in skin and bone.[15][18]
Clinical Implications
The non-inferiority of this compound to standard-of-care antibiotics in ABSSSI, combined with its favorable dosing schedule, suggests it can be a valuable option to facilitate outpatient treatment or reduce the length of hospital stay.[19] In more complex infections like osteomyelitis and PJI, this compound has shown comparable efficacy to standard of care with a trend towards fewer adverse events and shorter hospital stays.[10][13] However, more robust clinical trial data is needed to firmly establish its role in these indications.
Direct comparative clinical trial data for this compound versus daptomycin for ABSSSI are limited. In vitro studies have been conducted, but further clinical research is needed to establish comparative efficacy and safety.
Conclusion
This compound is a potent long-acting lipoglycopeptide with demonstrated non-inferiority to vancomycin and linezolid for the treatment of ABSSSI. Its unique pharmacokinetic profile offers a significant advantage in terms of dosing frequency. Emerging data on its use in osteomyelitis and prosthetic joint infections are promising, suggesting it may play an important role in the management of these challenging infections. Further research, particularly direct comparative trials against other agents like daptomycin and in a broader range of infections, will continue to define its place in the antimicrobial armamentarium.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, double-blind comparison of once-weekly this compound versus twice-daily linezolid therapy for the treatment of complicated skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Safety of this compound in the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Nephrotoxicity Rates Compared with Vancomycin: A Post Hoc Analysis of Three Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of this compound Compared With Standard of Care for the Treatment of Osteomyelitis: A Real-world Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. This compound in Gram-positive periprosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 17. This compound: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Comparative Analysis of this compound versus Other Antimicrobial Options for Gram-Positive Cocci Infections: Effectiveness, Hospital Stay and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sequential Dalbavancin and Standard-of-Care in the Management of Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbavancin is a second-generation lipoglycopeptide antibiotic with a notably long half-life of approximately 14 days, allowing for infrequent, once-weekly or single-dose administration.[1][2] This characteristic presents a significant advantage in the treatment of serious Gram-positive infections that traditionally require prolonged intravenous therapy, offering the potential for outpatient treatment and reduced hospital stays.[2] this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3][4] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[4][5] Its lipophilic side chain also anchors the molecule to the bacterial cell membrane, enhancing its activity.[3][4] This guide provides a comparative overview of sequential this compound therapy versus standard-of-care (SoC) treatments for acute bacterial skin and skin structure infections (ABSSSI), osteomyelitis, and bloodstream infections (BSI), including infective endocarditis (IE).
Mechanism of Action: this compound
This compound's primary mechanism involves the disruption of bacterial cell wall biosynthesis, a process crucial for maintaining the structural integrity of Gram-positive bacteria.[1][4]
Caption: Mechanism of action of this compound.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
This compound is approved for the treatment of ABSSSI and has been compared to standard-of-care regimens, primarily linezolid and vancomycin, in several clinical trials.[1][6][7]
Data Presentation: ABSSSI Clinical Trials
| Study/Trial | This compound Regimen | Standard of Care (SoC) Regimen | Clinical Success Rate (this compound) | Clinical Success Rate (SoC) | Key Findings |
| Jauregui et al. (Phase III) [6] | 1000 mg IV on day 1, followed by 500 mg IV on day 8 | Linezolid 600 mg IV/oral twice daily for 14 days | 88.9% | 91.2% | This compound was non-inferior to linezolid for the treatment of cSSTIs. |
| Seltzer et al. (Phase II) [8][9] | Two-dose: 1000 mg IV on day 1, 500 mg IV on day 8 | Prospectively defined standard-of-care | 94.1% | 76.2% | The two-dose this compound regimen showed a numerically higher clinical response rate. |
| Boucher et al. | Single 1500 mg IV dose or two-dose regimen (1000 mg day 1, 500 mg day 8) | Vancomycin followed by oral linezolid | Not specified in abstracts | Not specified in abstracts | This compound was shown to be a well-tolerated and effective option. |
Experimental Protocols: ABSSSI
Jauregui et al. (Phase III cSSTI Trial) [6]
-
Study Design: A double-blind, randomized, multicenter trial.
-
Patient Population: 854 adult patients with complicated skin and skin structure infections (cSSTIs), defined as infections involving deeper soft tissue or requiring significant surgical intervention.[6] Patients with osteomyelitis or septic arthritis were excluded.
-
Treatment Arms:
-
This compound Group (n=571): Received a 1000 mg intravenous (IV) dose on day one, followed by a 500 mg IV dose on day eight.
-
Linezolid Group (n=283): Received 600 mg of linezolid twice daily for 14 days, with at least 24 hours of initial IV therapy.
-
-
Primary Endpoint: Clinical success at the test-of-cure visit, defined as resolution of signs and symptoms such that no further antimicrobial therapy was needed.
Caption: Generalized workflow for ABSSSI clinical trials.
Osteomyelitis
The prolonged treatment courses typically required for osteomyelitis make this compound an attractive therapeutic option.[10][11][12][13][14] Studies have shown its efficacy and potential to simplify treatment by avoiding the need for long-term intravenous access.[15][16]
Data Presentation: Osteomyelitis Clinical Trials
| Study/Trial | This compound Regimen | Standard of Care (SoC) Regimen | Clinical Success/Cure Rate (this compound) | Clinical Success/Cure Rate (SoC) | Key Findings |
| Rappo et al. (Phase II) [17] | 1500 mg IV on days 1 and 8 | Investigator's choice of oral or IV antibiotics for 4-6 weeks | 97% (at day 42) | 88% (at day 42) | A two-dose regimen of this compound is effective and well-tolerated. |
| Real-world Analysis [16][18] | Two-dose regimen (1500 mg separated by 1 week) | Various SoC regimens | Treatment failure: 21.4% | Treatment failure: 23.3% | This compound was as effective as SoC with a shorter hospital length of stay. |
Experimental Protocols: Osteomyelitis
Rappo et al. (Phase II Osteomyelitis Trial) [17]
-
Study Design: A randomized clinical trial.
-
Patient Population: Adult patients with osteomyelitis who had undergone baseline debridement. Staphylococcus aureus was the most common pathogen identified.
-
Treatment Arms:
-
This compound Group: Received 1500 mg IV on day 1 and day 8.
-
SoC Group: Received standard of care (oral or IV) as per investigator judgment for 4–6 weeks.
-
-
Primary Endpoint: Clinical response at day 42, defined as recovery without the need for additional antibiotics in the clinically evaluable population.
Staphylococcus aureus Bloodstream Infections (BSI)
Sequential therapy with this compound is being explored as a strategy to facilitate earlier hospital discharge for patients with complicated S. aureus BSI who require long-term antibiotic therapy.[19][20][21][22]
Data Presentation: S. aureus BSI Studies
| Study/Trial | This compound Regimen | Standard of Care (SoC) Regimen | 90-Day Clinical Failure (this compound) | 90-Day Clinical Failure (SoC) | Key Findings |
| Retrospective Cohort Study [19][20][23] | Sequential therapy after initial SoC | Continued standard-of-care therapy | 13.3% | 18.3% | Similar clinical failure rates with significant reductions in central catheter placement and hospital length of stay for the this compound group. |
Experimental Protocols: S. aureus BSI
Retrospective Cohort Study of S. aureus BSI [19][20][23]
-
Study Design: A retrospective cohort study conducted from 2014 to 2021.
-
Patient Population: 225 patients (45 receiving this compound, 180 SoC) with S. aureus bloodstream infections.
-
Treatment Arms:
-
Sequential this compound Group: Switched to this compound after a course of initial standard-of-care therapy.
-
SoC Group: Continued on standard-of-care therapy for the entire treatment duration.
-
-
Primary Endpoint: 90-day clinical failure, which was a composite of 90-day all-cause mortality or 90-day recurrence of infection.
Infective Endocarditis (IE)
This compound is being investigated as a sequential or consolidation therapy for infective endocarditis, a condition that necessitates prolonged antibiotic treatment.[24][25]
Data Presentation: Infective Endocarditis Studies
| Study/Trial | This compound Regimen | Standard of Care (SoC) Regimen | Efficacy (this compound) | Efficacy (SoC) | Key Findings |
| Retrospective Multicenter Cohort Study [26] | Sequential therapy before discharge | Continued standard of care | 72% (clinical cure and no recurrence at 12 months) | 94% (clinical cure and no recurrence at 12 months) | Efficacy was similar, with a shorter hospital stay and reduced costs in the this compound group. |
Cost-Effectiveness
The use of this compound has the potential to reduce overall healthcare costs by shortening hospital stays and avoiding complications associated with long-term IV access.[26][27][28][29] However, the higher acquisition cost of the drug itself is a factor to consider, and cost-effectiveness can vary depending on the clinical setting and healthcare system.[30][31] Some studies have shown a reduction in direct medical costs associated with this compound treatment, primarily due to shorter hospitalizations.[26][27][29]
Conclusion
Sequential therapy with this compound demonstrates comparable efficacy to standard-of-care treatments for a range of serious Gram-positive infections, including ABSSSI, osteomyelitis, and S. aureus BSI. Its unique pharmacokinetic profile allows for a simplified dosing regimen that can facilitate earlier hospital discharge, reduce the need for long-term intravenous access, and potentially lower overall treatment costs. Further prospective, randomized controlled trials are warranted to solidify the role of this compound in the treatment of these complex infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of this compound in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Complicated Skin and Soft Tissue Infections in Hospitalized Patients [uspharmacist.com]
- 8. Once-weekly this compound versus standard-of-care antimicrobial regimens for treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Recommendations for the treatment of osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. Diagnosis and Management of Osteomyelitis | AAFP [aafp.org]
- 12. Diagnosis and Treatment Modalities for Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment for Osteomyelitis | Stanford Health Care [stanfordhealthcare.org]
- 14. Osteomyelitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound proves highly effective in osteomyelitis | MDedge [mdedge.com]
- 16. Effectiveness of this compound Compared With Standard of Care for the Treatment of Osteomyelitis: A Real-world Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effectiveness of this compound Compared With Standard of Care for the Treatment of Osteomyelitis: A Real-world Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparison of Sequential this compound With Standard-of-Care Treatment for Staphylococcus aureus Bloodstream Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] this compound Sequential Therapy for Gram-Positive Bloodstream Infection: A Multicenter Observational Study | Semantic Scholar [semanticscholar.org]
- 22. This compound Sequential Therapy for Gram-Positive Bloodstream Infection: A Multicenter Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. A systematic review of this compound efficacy as a sequential therapy for infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A systematic review of this compound efficacy as a sequential therapy for infective endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of this compound with standard of care in the management of infective endocarditis: efficacy, safety, and cost analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cost analysis of this compound versus standard of care for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) in two Italian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. Cost analysis of this compound versus standard of care for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) in two Italian hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. physiciansweekly.com [physiciansweekly.com]
- 31. Cost-Consequence Analysis of Single-Dose this compound Versus Standard of Care for the Treatment of Acute Bacterial Skin and Skin Structure Infections in a Multisite Healthcare System - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dalbavancin: A Procedural Guide for Laboratory Professionals
The proper disposal of Dalbavancin, a lipoglycopeptide antibiotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As with many pharmaceuticals, incorrect disposal can lead to environmental contamination and the potential development of antibiotic-resistant bacteria.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research or drug development setting.
Core Principles of this compound Disposal
This compound waste, including unused product, contaminated materials, and empty containers, should be managed as hazardous or toxic waste.[2] The primary regulations governing pharmaceutical waste in the United States are set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Disposal procedures must adhere to all national and local regulations.
Step-by-Step Disposal Protocol
1. Identification and Segregation of Waste:
-
Unused or Expired this compound: Any remaining pure this compound, whether in powder or reconstituted form, must be treated as chemical waste.
-
Contaminated Materials: Items such as personal protective equipment (PPE), absorbent pads, vials, and syringes that have come into contact with this compound should be segregated from regular laboratory trash.
-
Solutions: Aqueous solutions containing this compound should not be poured down the drain, as the substance is very toxic to aquatic life with long-lasting effects.[5]
2. Containment and Labeling:
-
Place all this compound waste into a designated, sealed, and suitable container.[6]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
3. Arrange for Professional Disposal:
-
Disposal of this compound waste must be handled by a licensed and specialized chemical waste disposal company.[2] These companies are equipped to manage and transport hazardous materials according to regulatory standards.
-
One recommended method of destruction is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7] Another option is a regulated landfill designed for hazardous or toxic wastes.[2]
4. Spill Management:
-
In the event of a spill, evacuate the area to ensure personnel safety.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.[8]
-
Cover the spill with an absorbent material, such as diatomite or universal binders.[2][8]
-
Sweep up the absorbed material and place it into a designated hazardous waste container for disposal.[2]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[8]
Safety and Handling Precautions
| Precaution Category | Specific Recommendations | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection when handling this compound. | [8] |
| Ventilation | Use in a well-ventilated area, preferably within a chemical fume hood. | [2][8] |
| Handling Practices | Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. Do not eat, drink, or smoke when using the product. Wash hands thoroughly after handling. | [2][8] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both their immediate work environment and the broader ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
